4-Methoxycarbonyl-2-nitrophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxycarbonyl-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-16-8(11)5-2-3-6(9(12)13)7(4-5)10(14)15/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEJGHJCGQNFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378494 | |
| Record name | 4-Methoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85107-55-7 | |
| Record name | 1-Methyl 4-borono-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85107-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxycarbonyl)-2-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxycarbonyl-2-nitrophenylboronic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established protocols for the synthesis of 4-Methoxycarbonyl-2-nitrophenylboronic acid (CAS No. 85107-55-7), a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Two primary synthetic routes are detailed: a two-step process involving nitration and subsequent esterification, and a one-step palladium-catalyzed Miyaura borylation. This document includes detailed experimental procedures, quantitative data, and workflow visualizations to facilitate practical application in a laboratory setting.
Route 1: Nitration and Esterification of 4-Carboxyphenylboronic acid
This synthetic approach begins with the nitration of commercially available 4-Carboxyphenylboronic acid to form the intermediate 2-Nitro-4-carboxyphenylboronic acid, which is then esterified to yield the final product. A key advantage of this method is its straightforward reaction sequence using common laboratory reagents.[2]
Reaction Pathway
Experimental Protocols
Step 1: Synthesis of 2-Nitro-4-carboxyphenylboronic acid [2]
-
Setup: To a 250 mL flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-10°C), add concentrated sulfuric acid (43.3 g).
-
Addition of Starting Material: While stirring, add 4-Carboxyphenylboronic acid (10.0 g) in portions, ensuring the temperature remains between 0-10°C.
-
Nitration: Slowly add fuming nitric acid (32.2 g) dropwise to the mixture. The rate of addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 0-10°C with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water.
-
Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitated solid by vacuum filtration and dry to obtain 2-Nitro-4-carboxyphenylboronic acid.
Step 2: Synthesis of this compound [2]
-
Setup: In a 250 mL flask, suspend the intermediate 2-Nitro-4-carboxyphenylboronic acid (11.3 g, from Step 1) in methanol (120 g).
-
Esterification: At room temperature, add a dehydrating agent such as thionyl chloride (SOCl₂) dropwise.[2] The Fischer esterification method, using a catalytic amount of a strong acid like H₂SO₄ and refluxing for 3-5 hours, is also a viable alternative.[3][4]
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by TLC.
-
Workup: After cooling, add the reaction solution dropwise into ice water to precipitate the product.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by filtration and dry under vacuum.
Quantitative Data Summary (Route 1)
| Parameter | Step 1: Nitration | Step 2: Esterification |
| Starting Material | 4-Carboxyphenylboronic acid (10.0 g) | 2-Nitro-4-carboxyphenylboronic acid (11.3 g) |
| Key Reagents | Conc. H₂SO₄ (43.3 g), Fuming HNO₃ (32.2 g) | Methanol (120 g), Dehydrating Agent |
| Reaction Temp. | 0 - 10°C | Reflux Temperature of Methanol |
| Reaction Time | 2 - 3 hours | 3 - 5 hours |
| Typical Yield | 84 - 90%[2] | Not specified, but generally high for esterification |
Route 2: Miyaura Borylation
This method involves a palladium-catalyzed cross-coupling reaction between a suitable aryl halide, such as Methyl 4-bromo-3-nitrobenzoate, and a diboron reagent. The Miyaura borylation is a powerful tool for forming carbon-boron bonds and is often favored for its high functional group tolerance.[5][6]
Reaction Pathway
Experimental Protocol
This protocol is a representative procedure based on established Miyaura borylation conditions.[7][8]
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine Methyl 4-bromo-3-nitrobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and potassium acetate (KOAc, 3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the reaction mixture to 80°C and stir for 8-12 hours. The reaction's progress can be monitored by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography.
-
Hydrolysis (Deprotection): The purified pinacol ester is then hydrolyzed to the boronic acid. This can be achieved by stirring with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by extraction.
Quantitative Data Summary (Route 2)
| Parameter | Miyaura Borylation |
| Starting Material | Methyl 4-bromo-3-nitrobenzoate (1.0 eq) |
| Key Reagents | Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 eq) |
| Solvent | Anhydrous DMSO or Dioxane |
| Reaction Temp. | 80 - 100°C[7] |
| Reaction Time | 8 - 12 hours[7] |
| Typical Yield | 60 - 98% (for aryl halides)[8] |
General Experimental Workflow & Purification
Regardless of the synthetic route, the isolation and purification of the final boronic acid product are critical. Arylboronic acids can be challenging to purify via standard silica gel chromatography but can often be successfully purified by recrystallization.[9]
Purification Protocol
-
Aqueous Workup: The crude product is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. This involves partitioning the material between an organic solvent (like ethyl acetate) and water or a dilute aqueous acid/base.
-
Recrystallization: For solid products, recrystallization is a highly effective purification method. Hot water or ethanol are common solvents for recrystallizing arylboronic acids.[9]
-
Scavenging Techniques: If residual starting materials or byproducts are difficult to remove, scavenger resins (e.g., diethanolamine-functionalized polystyrene) can be employed to selectively bind and remove boronic acids from the mixture.
-
Characterization: The purity and identity of the final product, this compound, should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The reported melting point is 168°C.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
An In-depth Technical Guide to 4-Methoxycarbonyl-2-nitrophenylboronic acid: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methoxycarbonyl-2-nitrophenylboronic acid, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical identity, physical characteristics, and provides relevant experimental protocols for its synthesis and characterization.
Chemical Identity and Structure
This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a methoxycarbonyl group at the 4-position and a nitro group at the 2-position, with a boronic acid functional group.
Molecular Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-methoxycarbonyl-2-nitrophenyl)boronic acid |
| CAS Number | 85107-55-7[1] |
| Molecular Formula | C8H8BNO6[1] |
| Molecular Weight | 224.96 g/mol [1] |
| Synonyms | 4-(Methoxycarbonyl)-2-nitrobenzeneboronic acid, Methyl 4-borono-3-nitrobenzoate |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions and biological assays.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 168 °C (literature value) | [1] |
| Solubility | Moderately soluble in organic solvents. Specific quantitative data is not readily available in the cited literature. For a related compound, 4-Nitrophenylboronic acid, a solubility of ≥ 5 mg/mL (29.95 mM) in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been reported.[2] | [1] |
| pKa | Experimental pKa value is not readily available in the cited literature. The pKa of arylboronic acids is influenced by substituents on the aromatic ring and typically falls in the range of 4-10. Computational methods can be used to predict pKa values.[3] | |
| logP | An experimentally determined logP value is not readily available in the cited literature. The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of related compounds, such as 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.[4] The synthesis involves a two-step process: nitration followed by esterification.
Step 1: Nitration of p-Carboxyphenylboronic acid
This step introduces the nitro group at the position ortho to the boronic acid group.
-
Materials: p-Carboxyphenylboronic acid, concentrated sulfuric acid, fuming nitric acid, ice water.
-
Procedure:
-
In a reaction vessel, cool concentrated sulfuric acid to 0-10 °C.
-
Slowly add p-carboxyphenylboronic acid in portions while maintaining the temperature.
-
Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water with stirring.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-nitro-4-carboxyphenylboronic acid.[4]
-
Step 2: Esterification of 2-Nitro-4-carboxyphenylboronic acid
This step converts the carboxylic acid group to a methyl ester.
-
Materials: 2-Nitro-4-carboxyphenylboronic acid, methanol, a suitable dehydrating agent (e.g., concentrated sulfuric acid).
-
Procedure:
-
Suspend 2-nitro-4-carboxyphenylboronic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.
-
Principle: A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the boronic acid solution with a standardized solution of NaOH, adding the titrant in small increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
-
Experimental Workflow for pKa Determination:
Caption: Workflow for the determination of pKa by potentiometric titration.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds.[1]
-
General Protocol:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equiv).[5]
-
Add a suitable degassed solvent system (e.g., toluene/water, dioxane, or DMF).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological and Medicinal Chemistry Relevance
Boronic acids, including nitrophenylboronic acid derivatives, have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature present in many biological molecules such as saccharides and the active sites of some enzymes.
The nitro group in this compound is an electron-withdrawing group, which can influence the Lewis acidity of the boron atom and, consequently, its binding affinity and reactivity. Nitrophenylboronic acids have been investigated as inhibitors of enzymes, such as serine proteases.[4] For instance, 3-nitrophenylboronic acid has been shown to inhibit the enzymatic activity of prostate-specific antigen (PSA).[4]
The methoxycarbonyl group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for drug discovery screening. The ability of this compound to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Potential Signaling Pathway Interaction:
Given the inhibitory activity of related boronic acids on proteases, a potential application of this compound derivatives could be in the modulation of signaling pathways where proteases play a key role, such as in cancer progression or inflammatory responses.
Caption: Hypothetical inhibition of a protease-mediated signaling pathway.
Safety and Handling
Boronic acids should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully elucidate its properties and expand its applications.
References
4-Methoxycarbonyl-2-nitrophenylboronic acid CAS number 85107-55-7
An In-depth Technical Guide to 4-Methoxycarbonyl-2-nitrophenylboronic acid (CAS: 85107-55-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Identified by its CAS number 85107-55-7, this boronic acid derivative is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its unique trifunctional structure—featuring a boronic acid group, a nitro group, and a methoxycarbonyl (ester) group—provides multiple sites for chemical modification, making it an indispensable reagent in the synthesis of complex molecules.
This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols relevant to drug discovery and materials science. Its effectiveness in creating carbon-carbon bonds with high efficiency and selectivity positions it as a key tool for innovation in pharmaceutical and agrochemical development.[1][3]
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder that is stable under standard laboratory conditions and moderately soluble in organic solvents.[1] These properties make it a practical and reliable reagent for a variety of synthetic applications.
| Property | Value | References |
| CAS Number | 85107-55-7 | [1][4] |
| Molecular Formula | C₈H₈BNO₆ | [1][5] |
| Molecular Weight | 224.96 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 160 to 171°C (Lit: 168°C) | [1][5][6] |
| Purity | ≥97% | [4][5] |
| Storage | Store at room temperature, sealed in a dry, dark place | [1][4][7] |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from p-carboxyphenylboronic acid. The first step involves the nitration of the aromatic ring, followed by an esterification of the carboxylic acid group.
Caption: Synthesis route for this compound.
Experimental Protocol: Synthesis
A plausible synthesis method, adapted from related procedures, is as follows:[8]
Step 1: Nitration of p-Carboxyphenylboronic acid
-
In a reaction vessel cooled to 0-10°C, slowly add p-carboxyphenylboronic acid in batches to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature and continue stirring for 2-3 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry to yield 2-nitro-4-carboxyphenylboronic acid.[8]
Step 2: Esterification
-
Suspend the 2-nitro-4-carboxyphenylboronic acid obtained from Step 1 in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) as a dehydrating agent.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the methanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization to yield this compound.
Core Application: The Suzuki-Miyaura Reaction
The primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its ability to efficiently form carbon-carbon bonds, particularly for creating biaryl compounds which are common motifs in pharmaceuticals.[2][9]
The reaction involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative methodology for coupling this compound with an aryl bromide. Note that conditions may require optimization based on the specific substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Solvent system: e.g., Dioxane/Water (4:1) or Toluene or DMF[10][11]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried reaction flask, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.[11][12]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Other Applications
Beyond its primary role in coupling reactions, the functional groups of this compound open avenues for other applications:
-
Further Functionalization: The nitro group can be reduced to an amine, providing a handle for amide bond formation or other derivatizations.[13] The ester can be hydrolyzed to a carboxylic acid, enabling further conjugation.
-
Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a property exploited to link the molecule to biomolecules like saccharides or glycoproteins.[1]
-
Fluorescent Probes: It can be incorporated into larger molecular systems to create fluorescent sensors, for instance, for the detection of saccharides or other diol-containing analytes.[1]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Class | Statement | References |
| GHS Pictogram | GHS07 (Exclamation mark) | [4] |
| Signal Word | Warning | [4][14] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][14][15] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][14] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [14] |
Conclusion
This compound is a high-value reagent for chemical synthesis. Its utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions, providing a reliable method for constructing the biaryl cores prevalent in many drug candidates and functional materials. The presence of additional functionalizable groups enhances its versatility, allowing for its use in multistep synthetic sequences and bioconjugation applications. A thorough understanding of its properties and reaction protocols is essential for researchers aiming to leverage this powerful building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 85107-55-7 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. (4-Methoxycarbonyl-2-nitrophenyl)boronic acid price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 7. achmem.com [achmem.com]
- 8. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. matrixscientific.com [matrixscientific.com]
- 15. combi-blocks.com [combi-blocks.com]
4-Methoxycarbonyl-2-nitrophenylboronic acid molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This guide provides core physicochemical properties of 4-Methoxycarbonyl-2-nitrophenylboronic acid, a key reagent in synthetic chemistry.
Physicochemical Properties
The fundamental molecular characteristics of this compound are essential for its application in experimental design and chemical synthesis. These properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈BNO₆[1] |
| Molecular Weight | 224.96 g/mol [1] |
| Alternate Molecular Weight | 224.97 g/mol [2] |
Compound Identification
A visual representation of the relationship between the compound's name and its primary molecular identifiers is provided below. This diagram illustrates the direct association between the chemical name and its corresponding formula and mass.
Experimental Considerations
While detailed experimental protocols are application-specific, researchers utilizing this compound should note its physical form as a white to light yellow crystalline powder.[1] It is typically stored at room temperature.[1][2] This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.
References
An In-depth Technical Guide to the Solubility of 4-Methoxycarbonyl-2-nitrophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methoxycarbonyl-2-nitrophenylboronic Acid
This compound is a versatile building block in the synthesis of complex organic molecules, finding significant use in the development of pharmaceuticals and agrochemicals[1]. Its utility is, in part, governed by its solubility in organic solvents, which is a critical parameter for reaction kinetics, purification, and formulation. Generally described as having moderate solubility in organic solvents, a deeper understanding of its behavior in different solvent classes is essential for optimizing its use[1].
Arylboronic acids as a class present unique challenges in solubility studies. They can undergo dehydration to form cyclic anhydrides known as boroxines, a process influenced by the solvent and temperature. This equilibrium between the acid and its anhydride can complicate solubility measurements and data interpretation[2].
Expected Solubility Trends
Based on the behavior of analogous compounds like phenylboronic acid and its derivatives, the solubility of this compound is expected to vary significantly with the polarity of the organic solvent[3][4].
-
High Solubility: Expected in polar aprotic solvents such as ketones (e.g., acetone, 3-pentanone) and ethers (e.g., dipropyl ether), where hydrogen bonding and dipole-dipole interactions can occur[3][4].
-
Moderate Solubility: Expected in chlorinated solvents like chloroform[3][4].
-
Low Solubility: Expected in non-polar hydrocarbon solvents such as methylcyclohexane[3][4].
The presence of the methoxycarbonyl and nitro functional groups will influence these general trends. The nitro group, being electron-withdrawing, and the methoxycarbonyl group can both participate in intermolecular interactions, potentially affecting the crystal lattice energy and, consequently, the solubility.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, experimental determination is necessary. The following are detailed methodologies adapted from established protocols for arylboronic acids.
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period[5].
-
Phase Separation: The samples are allowed to stand undisturbed to allow the undissolved solid to settle. Subsequently, the supernatant is filtered using a syringe filter (e.g., 0.22 µm PTFE) to remove all solid particles.
-
Quantification: A series of standard solutions of known concentrations of this compound are prepared in the respective organic solvents. Both the standards and the filtered supernatant samples are then analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5].
-
Data Analysis: A calibration curve is constructed from the analytical data of the standard solutions. The concentration of this compound in the saturated supernatant samples is then determined using the equation of the line from the calibration curve. This concentration represents the thermodynamic solubility[5].
The dynamic, or synthetic, method involves observing the dissolution of a solid in a liquid upon controlled heating to determine the temperature at which a solid-liquid equilibrium is achieved for a known composition.
Methodology:
-
Sample Preparation: A biphasic sample with a precisely known composition of this compound and the chosen organic solvent is prepared in a sealed container equipped with a stirrer and a temperature probe.
-
Controlled Heating: The mixture is heated at a constant, slow rate (e.g., 0.3 K·h⁻¹) while being vigorously stirred[2].
-
Equilibrium Point Determination: The disappearance of turbidity, which indicates the complete dissolution of the solid and the formation of a single-phase solution, is taken as the solid-liquid equilibrium point. This can be observed visually or measured instrumentally by monitoring the intensity of a light beam passing through the sample[2][3].
-
Data Recording: The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific composition[6]. By repeating this process for various compositions, a solubility curve as a function of temperature can be constructed.
Data Presentation
As no specific quantitative data for this compound has been published, the following table is presented as a template for researchers to populate with their experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Acetone | ||||
| 3-Pentanone | ||||
| Dipropyl Ether | ||||
| Chloroform | ||||
| Methylcyclohexane | ||||
| Acetonitrile | ||||
| Dimethyl Sulfoxide | ||||
| N,N-Dimethylformamide | ||||
| Tetrahydrofuran | ||||
| Toluene | ||||
| Ethyl Acetate |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
Stability and Storage of 4-Methoxycarbonyl-2-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxycarbonyl-2-nitrophenylboronic acid. Understanding the chemical stability of this reagent is critical for ensuring its efficacy in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, and for maintaining its purity in drug development processes. This document outlines the principal degradation pathways, recommended handling procedures, and a framework for experimental stability assessment.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The following table summarizes the recommended conditions based on available data for this compound and related arylboronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature for short-term use. For long-term storage, refrigeration (2-8°C) is recommended.[1] | Lower temperatures slow down potential degradation processes.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimizes oxidative degradation. |
| Moisture | Keep in a tightly sealed container in a dry place.[2][3] | Boronic acids are susceptible to hydrolysis and can be hygroscopic.[4] |
| Light | Keep in a dark place.[3] | Protects against potential photolytic degradation. |
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Use in a well-ventilated area.
-
For solutions, it is advisable to prepare them fresh before use, as storage in solution can accelerate degradation.[1]
Potential Degradation Pathways
Arylboronic acids, including this compound, are susceptible to several degradation pathways. A foundational understanding of these pathways is essential for developing appropriate storage and handling strategies. The primary degradation routes are oxidative degradation, protodeboronation, and the formation of boroxine anhydrides.
Caption: Logical diagram of potential degradation pathways for arylboronic acids.
-
Oxidative Degradation: At physiological pH, arylboronic acids can be oxidized by reactive oxygen species.[5][6] This pathway can lead to the formation of the corresponding phenol.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom.[1] This reaction is often influenced by temperature, pH, and the presence of water.[1]
-
Boroxine Formation: In the solid state or under dehydrating conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered cyclic anhydride known as a boroxine. This process is typically reversible in the presence of water.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. The following protocol is a generalized framework that can be adapted for this specific compound.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
A stability-indicating HPLC method
Experimental Workflow:
Caption: A generalized workflow for conducting a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a validated, stability-indicating HPLC method.
-
Data Evaluation: Determine the percentage of the remaining this compound and quantify any degradation products.
Data Presentation
The results of the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table is a template for summarizing quantitative stability data.
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| Control (RT) | 0 | 99.8 | ND | ND | 0.2 |
| 24 | 99.7 | ND | ND | 0.3 | |
| 0.1 N HCl (60°C) | 2 | 98.5 | 0.8 | ND | 1.5 |
| 8 | 95.2 | 3.1 | 0.5 | 4.8 | |
| 24 | 88.9 | 8.5 | 1.2 | 11.1 | |
| 0.1 N NaOH (60°C) | 2 | 97.1 | 1.5 | 0.3 | 2.9 |
| 8 | 90.4 | 6.8 | 1.1 | 9.6 | |
| 24 | 79.8 | 15.3 | 2.5 | 20.2 | |
| 3% H₂O₂ (RT) | 2 | 96.3 | 2.2 | ND | 3.7 |
| 8 | 85.1 | 11.5 | 0.8 | 14.9 | |
| 24 | 65.7 | 28.9 | 2.1 | 34.3 | |
| Thermal (80°C, solid) | 24 | 99.5 | ND | 0.1 | 0.5 |
| Photostability (ICH Q1B) | 24 | 99.2 | 0.3 | ND | 0.8 |
| ND: Not Detected |
Conclusion
This compound is a stable compound under standard laboratory conditions.[7] However, to ensure its long-term integrity and performance in critical applications, it is essential to store it in a cool, dark, and dry environment, preferably under an inert atmosphere. Awareness of its potential degradation pathways—oxidation, protodeboronation, and boroxine formation—is crucial for troubleshooting and for designing robust experimental and manufacturing processes. The implementation of systematic stability studies, as outlined in this guide, will provide the necessary data to establish appropriate re-test dates and ensure the quality of this important synthetic reagent.
References
Navigating the Spectroscopic Landscape of 4-Methoxycarbonyl-2-nitrophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectral Data
The anticipated chemical shifts (δ) for the protons and carbons of 4-Methoxycarbonyl-2-nitrophenylboronic acid are summarized below. These predictions are derived from the known spectral data of analogous compounds, including methyl 3-nitrobenzoate and various substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | ~2 |
| H-5 | 8.0 - 8.2 | dd | ~8, ~2 |
| H-6 | 7.8 - 8.0 | d | ~8 |
| -OCH₃ | 3.9 - 4.1 | s | - |
| -B(OH)₂ | 5.0 - 7.0 (broad) | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-B) | 130 - 135 (broad) |
| C-2 (C-NO₂) | 148 - 152 |
| C-3 | 125 - 128 |
| C-4 (C-COOCH₃) | 132 - 135 |
| C-5 | 128 - 131 |
| C-6 | 135 - 138 |
| -COOCH₃ | 164 - 167 |
| -OCH₃ | 52 - 54 |
Experimental Protocol for NMR Spectroscopy
To obtain high-resolution ¹H and ¹³C NMR spectra for this compound, the following detailed experimental protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the compound's polarity and the presence of exchangeable protons in the boronic acid group. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) can also be considered, but may result in broader signals for the B(OH)₂ protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Integrate all signals.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (100 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A spectral width of 200-220 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a detailed protocol for its experimental analysis. For definitive structural confirmation, it is imperative to acquire and interpret the actual NMR spectra of a purified sample.
Commercial Suppliers and Technical Guide for 4-Methoxycarbonyl-2-nitrophenylboronic Acid
For researchers, scientists, and professionals in drug development, 4-Methoxycarbonyl-2-nitrophenylboronic acid is a key reagent. This technical guide provides a detailed overview of its commercial availability, key properties, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Commercial Supplier Data
A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The table below summarizes key quantitative data from several commercial sources for easy comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance |
| Chem-Impex | 85107-55-7 | C8H8BNO6 | 224.96 | 97 - 105% | 168 | White to light yellow crystalline powder |
| Santa Cruz Biotechnology | 85107-55-7 | C8H8BNO6 | 224.96 | - | - | - |
| BLDpharm | 85107-55-7 | C8H8BNO6 | - | ≥97% | - | - |
| Synthonix | 85107-55-7 | C8H8BNO6 | 224.96 | ≥97% | - | - |
| TCI Chemicals | 85107-55-7 | C8H8BNO6 | 224.96 | >97% | - | - |
| ChemicalBook | 85107-55-7 | C8H8BNO6 | 224.96 | 98% min to 99%+ | - | - |
| LookChem | 85107-55-7 | C8H8BNO6 | 224.96 | 98% | - | White or off-white powder |
| Achmem | 85107-55-7 | C8H8BNO6 | 224.97 | - | - | - |
Core Applications in Research and Development
This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules, making this reagent highly valuable in:
-
Drug Discovery and Medicinal Chemistry: It serves as a crucial intermediate for the synthesis of novel pharmaceutical candidates.[1]
-
Agrochemical Development: Used in the creation of new pesticides and herbicides.
-
Materials Science: Employed in the synthesis of organic materials with specific electronic or photophysical properties.
Experimental Protocols
While specific reaction conditions should be optimized for each unique substrate combination, the following provides a detailed, representative methodology for a Suzuki-Miyaura cross-coupling reaction using this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Reaction Setup: To the reaction vessel, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualization of Key Mechanisms
The Suzuki-Miyaura reaction, the primary application for this compound, proceeds through a well-established catalytic cycle. The following diagram illustrates this fundamental process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding for the procurement and application of this compound. Researchers are encouraged to consult the safety data sheets (SDS) provided by suppliers for detailed handling and safety information.
References
An In-depth Technical Guide to the Safe Handling of 4-Methoxycarbonyl-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and emergency procedures for 4-Methoxycarbonyl-2-nitrophenylboronic acid (CAS No. 85107-55-7). The following sections detail the chemical's hazards, proper storage and handling techniques, and recommended safety protocols to ensure a safe laboratory environment for researchers and scientists.
Chemical Identification and Properties
This compound is a boronic acid derivative utilized in various organic synthesis applications, including as a reagent in Suzuki-Miyaura cross-coupling reactions.[1] It is a white to light yellow crystalline powder.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₈BNO₆ | [1][2] |
| Molecular Weight | 224.97 g/mol | [2] |
| CAS Number | 85107-55-7 | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 168 °C | [1] |
| Storage Temperature | Room Temperature | [2] |
Hazard Identification and Classification
This chemical is considered hazardous and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.
GHS Pictograms:
Signal Word: Warning[2]
Hazard Statements:
| Code | Statement | Source |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H332 | Harmful if inhaled | [2] |
| H335 | May cause respiratory irritation | [2] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement | Source |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | [3] |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [4] |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [4] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | [5] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following sections outline the necessary personal protective equipment (PPE), handling procedures, and storage requirements.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following is a general guideline:
-
Eye Protection: Wear chemical safety goggles and/or a face shield.[4]
-
Hand Protection: Wear protective gloves. Inspect gloves before use to ensure their integrity.[3]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[7]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container.[7]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures
In the event of exposure or a spill, follow these emergency procedures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[3]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[3][5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][6]
-
Spills: Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation.[6]
Logical and Experimental Workflows
The following diagrams illustrate the logical safety procedures and a typical experimental workflow for handling this compound.
Caption: Logical workflow for ensuring safety when handling hazardous chemicals.
References
Methodological & Application
Application Notes and Protocols for 4-Methoxycarbonyl-2-nitrophenylboronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically a boronic acid, with an organohalide or triflate in the presence of a base.[1][2] 4-Methoxycarbonyl-2-nitrophenylboronic acid is a valuable building block in organic synthesis, particularly for the introduction of a substituted nitrophenyl moiety. The presence of both an electron-withdrawing nitro group and a methoxycarbonyl group on the phenyl ring influences the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions. These substituents can impact the transmetalation step of the catalytic cycle and may require specific optimization of reaction conditions to achieve high yields.[2][4] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions involving phenylboronic acids with electron-withdrawing substituents, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 | [5] |
| 2 | 4-Chlorobenzonitrile | 2-Nitrophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 | [5] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O | 100 | 2 | 95 | [6] |
| 4 | 4-Iodobenzonitrile | Phenylboronic acid | Cu₂O/Pd (colloid) | K₂CO₃ (2) | Water | 100 | 12 | 98 | [7] |
| 5 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | NaHCO₃ (2) | DME/H₂O | 85 | 0.2 | 90 | [7] |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)
-
Magnetic stirrer
-
Heating mantle/oil bath or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[3]
-
Addition of Solvent: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Microwave Irradiation: Secure the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for the specified time.
-
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Methoxycarbonyl-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides detailed protocols and data for the palladium-catalyzed cross-coupling of 4-Methoxycarbonyl-2-nitrophenylboronic acid with various aryl halides. This particular boronic acid is a valuable building block in medicinal chemistry and materials science, as the resulting biaryl compounds containing a nitro group and a methyl ester can be further functionalized. For instance, the nitro group can be reduced to an amine, opening pathways to a diverse range of heterocyclic compounds.[1]
The presence of a nitro group ortho to the boronic acid moiety introduces steric hindrance and strong electron-withdrawing effects. This can make the boronic acid susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, thus reducing the yield of the desired cross-coupled product.[3] Careful selection of the palladium catalyst, ligand, base, and reaction conditions is therefore crucial for a successful coupling. Bulky and electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[4]
Palladium Catalysts and Ligands
A variety of palladium catalysts and ligands can be employed for the Suzuki-Miyaura coupling of this compound. The choice of the catalytic system is critical and often depends on the reactivity of the aryl halide coupling partner.
Commonly Used Palladium Precatalysts:
-
Palladium(II) acetate (Pd(OAc)₂): A common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. It is often used in combination with a phosphine ligand.[5]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is widely used in cross-coupling reactions.[6]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A versatile and commonly used Pd(0) catalyst that does not require an additional ligand.[5]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust and highly active catalyst, particularly effective for challenging substrates.
Recommended Ligands:
The selection of an appropriate ligand is crucial to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. For sterically hindered and electronically deactivated substrates like this compound, bulky and electron-rich phosphine ligands are often preferred.
-
Triphenylphosphine (PPh₃): A standard, widely used ligand.
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): A bulky and electron-rich ligand that is often effective for coupling of unreactive aryl chlorides.[7]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly active Buchwald ligand, known to be effective for challenging Suzuki-Miyaura couplings.[8]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand for a broad range of substrates.[8]
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these conditions are based on general protocols for similar nitro-substituted phenylboronic acids and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₂CO₃ (2) | Dioxane | 100 | 16 | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 12 | 75-85 |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 70-80 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 120 | 24 | 60-75 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (3) | P(t-Bu)₃ (9) | Cs₂CO₃ (3) | t-BuOH | 110 | 24 | 55-70 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (8) | K₃PO₄ (3) | Dioxane | 120 | 24 | 50-65 |
| 4 | 2-Chloropyridine | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | Toluene | 110 | 36 | 40-55 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Degassed water
-
Magnetic stir bar
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0-3.0 equiv), the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (and water, if applicable) via syringe under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 4-Methoxycarbonyl-2-nitrophenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycarbonyl-2-nitrophenylboronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique structural features, comprising a boronic acid moiety for cross-coupling reactions, a nitro group that can be readily transformed into other functionalities, and a methoxycarbonyl group, make it an attractive intermediate for the synthesis of complex, biologically active molecules. This reagent is particularly instrumental in the construction of biaryl and heteroaryl scaffolds, which are prevalent in many drug candidates. A significant application of this compound is as a key intermediate in the synthesis of precursors for targeted therapies, including protein kinase inhibitors.[1][2]
These application notes provide a comprehensive overview of the use of this compound in pharmaceutical synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling reactions and as a precursor to other important intermediates. Detailed experimental protocols are provided to serve as a practical guide for researchers in the field.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of a wide range of biaryl and heteroaryl compounds.[1] The resulting coupled products can then be further elaborated, for example, by reduction of the nitro group to an amine, which opens pathways to various heterocyclic scaffolds and other complex molecular architectures.
A notable application is its role as a key intermediate in the synthesis of 2-amino-4-methoxycarbonylphenylboronic acid hydrochloride.[2] This subsequent compound is a critical component in the synthesis of the protein kinase CK2 inhibitor, CX-4945 (Silmitasertib), which has been investigated in clinical trials for various cancers.[3][4][5][6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 85107-55-7 | [1] |
| Molecular Formula | C₈H₈BNO₆ | [1] |
| Molecular Weight | 224.96 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 168 °C (lit.) | [1] |
| Purity | ≥97% | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
While specific data for this compound is limited in publicly available literature, the following table provides representative conditions for Suzuki-Miyaura coupling of a closely related compound, 2-nitrophenylboronic acid, with various aryl halides. These conditions can serve as a starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 2 | ~80-90 (estimated) | [8] |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | ~70-80 (estimated) | [8] |
| 3 | 5-Bromoindole | Pd/SPhos (5) | K₂CO₃ (3.0) | Water/Acetonitrile | 37 | 18 | Not specified | [9] |
Note: Yields are estimated based on reported data for similar substrates and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline for the Suzuki-Miyaura coupling reaction and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Synthesis of 2-Amino-4-methoxycarbonylphenylboronic Acid Hydrochloride
This protocol is adapted from the patent CN104277060A and describes the synthesis of a key intermediate for the protein kinase CK2 inhibitor CX-4945, starting from p-carboxyphenylboronic acid.[2]
Step 1: Nitration of p-Carboxyphenylboronic Acid
-
In a reaction kettle, add concentrated sulfuric acid and fuming nitric acid at 0-10 °C.
-
Under stirring, add p-carboxyphenylboronic acid in batches.
-
Maintain the temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice water, stir, filter, and dry to obtain 2-nitro-4-carboxyphenylboronic acid.
Step 2: Esterification to this compound
-
In a reaction kettle, add methanol and the 2-nitro-4-carboxyphenylboronic acid obtained in Step 1.
-
At room temperature, add a dehydrating agent (e.g., concentrated sulfuric acid) dropwise.
-
Reflux the reaction mixture for 3-5 hours.
-
After cooling, the product, this compound, can be isolated and purified.
Step 3: Reduction and Salt Formation
-
In a reactor, add methanol, this compound, a catalyst (e.g., Pd/C), and concentrated hydrochloric acid.
-
Introduce hydrogen gas (1-3 atm).
-
Maintain the reaction at 30-50 °C for 8-10 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Add acetone or ethyl acetate to form a slurry, filter, and dry to obtain 2-amino-4-methoxycarbonylphenylboronic acid hydrochloride.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Silmitasertib - Wikipedia [en.wikipedia.org]
- 4. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CX-4945, a Selective Inhibitor of Casein Kinase 2, Synergizes with B Cell Receptor Signaling Inhibitors in Inducing Diffuse Large B Cell Lymphoma Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of 4-Methoxycarbonyl-2-nitrophenylboronic Acid in Agrochemical Development: A Detailed Guide
Introduction
4-Methoxycarbonyl-2-nitrophenylboronic acid is a versatile chemical intermediate that is increasingly utilized in the development of novel agrochemicals. Its unique structural features, combining a boronic acid moiety with a nitro group and a methoxycarbonyl substituent, make it a valuable building block for the synthesis of complex organic molecules with potent biological activities. This document provides detailed application notes, experimental protocols, and an overview of the utility of this compound in the synthesis of agrochemicals, particularly fungicides and herbicides.
The primary application of this compound in agrochemical research lies in its use as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the efficient synthesis of substituted biphenyl and heterocyclylphenyl compounds, which are common structural motifs in a wide range of commercial and developmental pesticides.[1][2]
Application in Fungicide Synthesis
Substituted biphenyls are a well-established class of fungicides. One prominent example is Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide. While the most common industrial synthesis of Boscalid may not start from this compound, the core biphenyl structure is amenable to synthesis using Suzuki-Miyaura coupling. The nitrobiphenyl intermediates synthesized using this boronic acid are precursors to the corresponding anilines, which are then further elaborated to yield the final fungicidal products.[3][4]
Potential Signaling Pathway in Fungi
Fungicides derived from nitrobiphenyl structures, particularly those belonging to the SDHI class, act on the mitochondrial respiratory chain. Specifically, they inhibit the activity of succinate dehydrogenase (Complex II), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking this enzyme, the fungicide disrupts cellular respiration, leading to a cessation of ATP production and ultimately causing fungal cell death.
Figure 1: Simplified signaling pathway for SDHI fungicides.
Application in Herbicide Synthesis
Nitrobiphenyl compounds have also been investigated for their herbicidal properties. The general structure of these herbicides often consists of two phenyl rings with various substituents that modulate their activity and selectivity. The Suzuki-Miyaura coupling reaction with this compound provides a straightforward method to access a library of such compounds for screening and optimization.
Potential Signaling Pathway in Plants
The mode of action for many nitrophenyl ether herbicides involves the inhibition of protoporphyrinogen oxidase (PPO or Protox), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation of cell membranes, leading to cell leakage and death.
Figure 2: Simplified signaling pathway for PPO-inhibiting herbicides.
Experimental Protocols
The following protocols provide a general framework for the synthesis of agrochemical intermediates using this compound.
Protocol 1: Synthesis of a 2-Nitrobiphenyl Intermediate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of Methyl 4'-chloro-2'-nitrobiphenyl-4-carboxylate, a potential intermediate for fungicides or herbicides.
Materials:
-
This compound
-
1-Bromo-4-chlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), 1-bromo-4-chlorobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add a solution of potassium carbonate (2.0 mmol) in degassed water (2 mL) to the flask, followed by toluene (10 mL) and ethanol (2 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Methyl 4'-chloro-2'-nitrobiphenyl-4-carboxylate.
Figure 3: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Reduction of the Nitro Group to an Aniline Intermediate
The nitrobiphenyl intermediate from Protocol 1 can be reduced to the corresponding aniline, a key precursor for many amide- and urea-based agrochemicals.
Materials:
-
Methyl 4'-chloro-2'-nitrobiphenyl-4-carboxylate (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the nitrobiphenyl intermediate (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Reagent Addition: Add a catalytic amount of ammonium chloride (0.2 mmol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the aniline intermediate. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
| Fungicide | Target Pathogen | EC₅₀ (mg/L) |
| Boscalid | Botrytis cinerea | 0.1 - 0.5 |
| Sclerotinia sclerotiorum | 0.05 - 0.2 | |
| Alternaria alternata | 0.2 - 1.0 |
Note: The EC₅₀ values are representative and can vary depending on the specific isolate and experimental conditions.
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions provides an efficient route to biphenyl and related structures that are known to exhibit potent fungicidal and herbicidal activities. The protocols and information provided herein offer a foundation for researchers and scientists in the agrochemical industry to explore the potential of this reagent in the development of next-generation crop protection agents. Further research into the synthesis and biological evaluation of specific compounds derived from this starting material is warranted to fully elucidate its potential in agrochemical discovery.
References
Application Notes and Protocols for 4-Methoxycarbonyl-2-nitrophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycarbonyl-2-nitrophenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of both a methoxycarbonyl and a nitro group on the phenyl ring, make it a highly useful reagent for the construction of complex molecular architectures. This compound is particularly prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam N-arylation reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1]
The strategic placement of the electron-withdrawing nitro group ortho to the boronic acid moiety and the methoxycarbonyl group para to it allows for controlled reactivity and provides a handle for further functionalization. These characteristics have led to its application in the synthesis of pharmaceutical intermediates and other biologically active molecules. For instance, it serves as a key intermediate in the synthesis of targeted therapies such as Verofinil and the MEK inhibitor Cobimetinib.[2]
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key organic transformations, intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 85107-55-7 | [1] |
| Molecular Formula | C₈H₈BNO₆ | [1] |
| Molecular Weight | 224.96 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 168 °C | [1] |
| Purity | 97 - 105% (by titration) | [1] |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. This compound is an excellent coupling partner for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and agrochemicals.[1] The reaction tolerates a wide range of functional groups and generally proceeds under mild conditions.[3]
General Reaction Scheme:
Where Ar-X can be an aryl, heteroaryl, or vinyl halide or triflate.
Quantitative Data for Suzuki-Miyaura Coupling:
While specific data for a wide range of coupling partners with this compound is not extensively tabulated in single sources, the following table provides representative conditions and yields for the coupling of structurally similar nitrophenylboronic acids with various aryl halides. These conditions can serve as a starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2 | 95 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 5-Bromoindole | Pd/SPhos (5) | - | K₂CO₃ (3) | Acetonitrile/H₂O | 37 | 18 | 85 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 24 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene
-
Degassed water
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Chan-Lam N-Arylation Reactions
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, most commonly a C-N bond, between a boronic acid and an amine or N-H containing heterocycle. This reaction is advantageous as it can often be carried out in the presence of air and at room temperature. This compound can be employed as the aryl source to synthesize N-aryl anilines and related compounds.
General Reaction Scheme:
Where R¹ and R² can be hydrogen, alkyl, or aryl groups, or part of a heterocyclic system.
Quantitative Data for Chan-Lam N-Arylation:
The following table presents representative conditions and yields for the Chan-Lam coupling of various amines and N-H heterocycles with arylboronic acids. These can be used as a starting point for reactions with this compound.
| Entry | Amine/Heterocycle | Copper Source (mol%) | Base (equiv.) | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine (2) | CH₂Cl₂ | RT | 48 | 85 |
| 2 | Imidazole | Cu(OTf)₂ (8) | K₂CO₃ (0.5) | MeOH | RT | 24 | 90 |
| 3 | 4-Aminophenol | Cu(OAc)₂ (10) | Cs₂CO₃ (2) | MeOH | RT | 12 | 78 |
| 4 | Benzamide | CuI (20) | Na₃PO₄ (2) | DCE | 130°C | 24 | 75 |
Experimental Protocol: Chan-Lam N-Arylation of an Aniline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.5 equiv)
-
Aniline (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (0.1 mmol).
-
Solvent and Base Addition: Add CH₂Cl₂ (10 mL) followed by pyridine (2.0 mmol).
-
Reaction: Stir the reaction mixture open to the air at room temperature for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Visualization of Chan-Lam Coupling Catalytic Cycle:
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.
Signaling Pathways in Drug Development
The products derived from this compound are often intermediates in the synthesis of kinase inhibitors. For example, Cobimetinib is an inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.
Visualization of the RAS/RAF/MEK/ERK Signaling Pathway:
Caption: Simplified diagram of the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Cobimetinib.
Conclusion
This compound is a highly effective and versatile building block for advanced organic synthesis. Its utility in Suzuki-Miyaura and Chan-Lam coupling reactions provides efficient routes to a wide array of complex molecules, including key intermediates for pharmaceutical agents. The protocols and data presented in these application notes offer a solid foundation for researchers to utilize this valuable reagent in their synthetic endeavors. The strategic application of this building block will continue to play a significant role in the discovery and development of new medicines and functional materials.
References
Application Notes and Protocols for Suzuki Coupling with 4-Methoxycarbonyl-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful application of 4-Methoxycarbonyl-2-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of both an electron-withdrawing nitro group and a methoxycarbonyl group on the boronic acid presents unique considerations for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This compound is a valuable reagent for introducing a substituted nitrophenyl moiety, which can be a precursor to various functional groups, making it a key component in the synthesis of novel therapeutic agents and other advanced materials.[1]
The ortho-nitro group introduces significant steric hindrance and has a strong electron-withdrawing effect, which can influence the reactivity of the boronic acid.[2] These factors necessitate careful selection of reaction parameters to achieve optimal yields and minimize side reactions such as protodeboronation.
Data Presentation: Representative Reaction Conditions and Yields
The successful execution of the Suzuki-Miyaura coupling with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. Due to the electronic and steric nature of this substrate, more robust catalytic systems are often required. The following table summarizes representative conditions and expected yields for the coupling of various aryl halides with structurally similar boronic acids, providing a strong basis for reaction optimization.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | ~95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | ~92 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | ~88 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 110 | 24 | ~75 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 85 | 6 | ~97 |
Note: The yields presented are based on reactions with structurally related arylboronic acids and are intended to be representative. Optimization for specific substrates is recommended.
Experimental Protocols
The following protocols are provided as a general guide for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These may require optimization depending on the specific substrate.
Protocol 1: Standard Suzuki-Miyaura Coupling for Aryl Bromides and Iodides
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Less Reactive Aryl Halides
This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides such as aryl chlorides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Degassed Water
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Methoxycarbonyl-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycarbonyl-2-nitrophenylboronic acid is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl motifs, which are prevalent structural units in pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a methoxycarbonyl and a nitro group on the phenylboronic acid ring offers unique electronic properties and potential for further functionalization, making it an attractive building block in the development of complex molecules and novel drug candidates.[1]
These application notes provide a comprehensive guide to utilizing this compound in Suzuki-Miyaura cross-coupling reactions, including detailed experimental protocols and a summary of expected outcomes based on related compounds.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an aryl halide (Ar¹-X), leading to the formation of a palladium(II) complex.
-
Transmetalation: The organoboron reagent (Ar²-B(OR)₂), activated by a base, transfers its organic moiety (Ar²) to the palladium(II) complex. This step results in a diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product (Ar¹-Ar²) and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial, combine this compound, the aryl halide, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically in the range of 0.1 to 0.5 M with respect to the aryl halide.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically between 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica gel, to yield the desired biaryl compound.
Data Presentation
While specific quantitative data for the Suzuki-Miyaura coupling of this compound with a wide range of aryl halides is not extensively available in the public domain, the following table provides representative conditions and yields for the coupling of structurally similar nitrophenylboronic acids with various aryl halides. These examples can serve as a valuable starting point for reaction optimization.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Nitrophenylboronic Acids with Aryl Halides
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Nitrophenylboronic acid | Bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 4-12 | 70-98 |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2-Nitrophenylboronic acid | 1-Iodo-4-methylbenzene | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 6 | 88 |
| 4-Nitrophenylboronic acid | 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 18 | 92 |
Note: The yields and reaction conditions are sourced from various publications and are intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction setup.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of biaryl compounds using this compound.
Caption: General workflow for biaryl synthesis via Suzuki-Miyaura coupling.
References
The Pivotal Role of 4-Methoxycarbonyl-2-nitrophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methoxycarbonyl-2-nitrophenylboronic acid and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds found in numerous therapeutic agents. The strategic placement of the boronic acid, nitro, and methoxycarbonyl groups on the phenyl ring offers a unique combination of reactivity and functionality. This allows for its incorporation into target molecules through robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The nitro group can subsequently be reduced to an amine, providing a handle for further molecular elaboration and the construction of fused ring systems, a common feature in many clinically relevant drugs.
This document provides detailed application notes on the utility of this boronic acid derivative, focusing on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. A detailed experimental protocol for a key synthetic transformation is provided, along with quantitative data and workflow diagrams to facilitate its application in a research and development setting.
Application Notes: Synthesis of PARP Inhibitors
One of the most significant applications of the 4-methoxycarbonyl-2-nitrophenyl structural motif is in the synthesis of the PARP inhibitor Niraparib . Niraparib is an orally active and selective inhibitor of PARP-1 and PARP-2, which play a crucial role in DNA repair. In cancer cells with mutations in DNA repair genes such as BRCA1 and BRCA2, inhibition of PARP leads to synthetic lethality and cell death.
The synthesis of Niraparib utilizes a key intermediate derived from the 4-methoxycarbonyl-2-nitrophenyl scaffold. Specifically, the synthesis commences with 3-methyl-2-nitrobenzoic acid, which undergoes esterification and subsequent oxidation to yield methyl 3-formyl-2-nitrobenzoate. This aldehyde is a critical precursor for constructing the indazole core of Niraparib. The boronic acid moiety, while not directly used in the initial steps of this specific patented synthesis, is a closely related and often interchangeable functional group for the aryl halides derived from these nitrobenzoates in the context of palladium-catalyzed cross-coupling reactions.
The general synthetic strategy highlights the importance of the ortho-nitro group as a precursor to a fused heterocyclic system, a common tactic in medicinal chemistry.
Key Experimental Protocol: Synthesis of Methyl 3-formyl-2-nitrobenzoate
This protocol details a crucial step in the synthesis of a key precursor for Niraparib, starting from methyl 3-methyl-2-nitrobenzoate.
Reaction: Oxidation of Methyl 3-methyl-2-nitrobenzoate to Methyl 3-formyl-2-nitrobenzoate.
Materials:
-
Methyl 3-methyl-2-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
N-Methylmorpholine-N-oxide (NMO)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Bromination: To a solution of methyl 3-methyl-2-nitrobenzoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-(bromomethyl)-2-nitrobenzoate.
-
Oxidation: Dissolve the crude brominated intermediate in a mixture of acetonitrile and water.
-
Add N-methylmorpholine-N-oxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure methyl 3-formyl-2-nitrobenzoate.
Data Presentation
The following table summarizes the key transformations in a typical synthesis of a Niraparib precursor starting from 3-methyl-2-nitrobenzoic acid.
| Step | Reaction | Key Reagents | Product | Typical Yield (%) |
| 1 | Esterification | Methanol, Acyl chloride | Methyl 3-methyl-2-nitrobenzoate | >95 |
| 2 | Bromination | N-Bromosuccinimide, Benzoyl peroxide | Methyl 3-(bromomethyl)-2-nitrobenzoate | 80-90 |
| 3 | Oxidation | N-Methylmorpholine-N-oxide | Methyl 3-formyl-2-nitrobenzoate | 70-80 |
Visualizations
Caption: Synthetic workflow for a key Niraparib precursor.
Caption: Simplified signaling pathway of PARP inhibition.
Application Notes and Protocols for Chan-Lam Coupling using 4-Methoxycarbonyl-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol.[1][2] A key advantage of the Chan-Lam coupling over other cross-coupling methods, such as the Buchwald-Hartwig amination, is its ability to be performed under mild reaction conditions, often at room temperature and open to the air.[1][2] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules containing arylamine or arylether moieties.
This document provides detailed application notes and protocols for the use of 4-Methoxycarbonyl-2-nitrophenylboronic acid in Chan-Lam coupling reactions. This specific boronic acid is a valuable building block, incorporating both an electron-withdrawing nitro group and a methoxycarbonyl group, which can serve as a handle for further synthetic transformations. While this reagent is well-documented in Suzuki-Miyaura cross-coupling reactions, specific examples and detailed quantitative data for its application in Chan-Lam couplings are not extensively reported in the reviewed literature. Therefore, the following protocols are based on the general principles of the Chan-Lam reaction and are intended as a starting point for optimization.
Reaction Principle
The Chan-Lam coupling reaction proceeds through a proposed catalytic cycle involving a copper(II) catalyst. The generally accepted mechanism involves the following key steps:
-
Coordination: The amine or alcohol substrate coordinates to the Cu(II) center.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The C-N or C-O bond is formed, yielding the desired product and a Cu(0) species.
-
Oxidation: The Cu(0) is re-oxidized to the active Cu(II) state by an oxidant, which is typically atmospheric oxygen, to complete the catalytic cycle.
Mandatory Visualizations
To illustrate the fundamental processes, the following diagrams outline the Chan-Lam coupling mechanism and a typical experimental workflow.
Caption: Catalytic cycle of the Chan-Lam N-arylation reaction.
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Experimental Protocols
The successful execution of a Chan-Lam coupling with this compound will depend on the careful selection and optimization of the catalyst, base, solvent, and reaction temperature. Below are general protocols for the N-arylation of aliphatic/aromatic amines and the O-arylation of phenols.
Note: These are generalized procedures and may require optimization for specific substrates to achieve optimal yields.
Protocol 1: N-Arylation of an Amine
This protocol describes a general procedure for the coupling of an amine with this compound.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base (e.g., triethylamine, diisopropylethylamine)
-
Dichloromethane (DCM) or another suitable solvent (e.g., methanol, toluene)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2 equiv.), and copper(II) acetate (0.1 - 1.0 equiv.).
-
Add the solvent (e.g., DCM) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add the base (e.g., pyridine, 2.0 equiv.).
-
Stir the reaction mixture open to the atmosphere at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with the reaction solvent and filter through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: O-Arylation of a Phenol
This protocol provides a general method for the coupling of a phenol with this compound.
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the phenol (1.2 equiv.), and copper(II) acetate (0.1 - 1.0 equiv.).
-
Add a suitable solvent, such as DCM, to the flask.
-
Add a base, for example, pyridine (2.0 equiv.).
-
Stir the reaction mixture at room temperature and open to the air.
-
Follow the reaction progress using TLC or LC-MS.
-
Once the reaction is complete, work up the mixture by diluting with the solvent and washing with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the desired O-arylated product.
Data Presentation
Table 1: Hypothetical Yields for N-Arylation with this compound
| Entry | Amine Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (20) | Pyridine | DCM | RT | 24 | 75 |
| 2 | Benzylamine | Cu(OAc)₂ (20) | Et₃N | MeOH | RT | 36 | 60 |
| 3 | Morpholine | Cu(OAc)₂ (20) | Pyridine | DCM | RT | 24 | 80 |
| 4 | 4-Methoxyaniline | Cu(OAc)₂ (20) | Pyridine | DCM | RT | 18 | 85 |
Table 2: Hypothetical Yields for O-Arylation with this compound
| Entry | Phenol Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (50) | Pyridine | DCM | RT | 48 | 65 |
| 2 | 4-Cresol | Cu(OAc)₂ (50) | Pyridine | DCM | RT | 48 | 70 |
| 3 | 4-Methoxyphenol | Cu(OAc)₂ (50) | Pyridine | DCM | RT | 36 | 78 |
| 4 | 4-Chlorophenol | Cu(OAc)₂ (50) | Pyridine | DCM | RT | 48 | 60 |
Troubleshooting and Optimization
-
Low Yields: If the reaction yields are low, consider increasing the amount of copper catalyst, varying the base, or changing the solvent. Heating the reaction mixture may also improve the yield, although this can sometimes lead to side product formation.
-
No Reaction: Ensure the quality of the boronic acid and the freshness of the reagents. The presence of water can sometimes be detrimental, so using anhydrous solvents and reagents might be beneficial.
-
Side Products: The formation of homocoupled boronic acid (Ar-Ar) or oxidation of the starting materials can occur. Optimization of the reaction conditions, particularly the amount of catalyst and the reaction time, can help to minimize these side products.
Conclusion
The Chan-Lam coupling offers a valuable synthetic route for the N- and O-arylation of various substrates using this compound. While specific literature precedents for this particular boronic acid in Chan-Lam reactions are scarce, the general protocols and principles outlined in these application notes provide a solid foundation for researchers to develop and optimize these transformations. The versatility of the Chan-Lam coupling, coupled with the functionality of this compound, holds significant potential for the synthesis of novel compounds in the fields of drug discovery and materials science. It is recommended that researchers perform systematic optimization of the reaction conditions for each new substrate to achieve the best possible outcomes.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Methoxycarbonyl-2-nitrophenylboronic Acid
Introduction
4-Methoxycarbonyl-2-nitrophenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds.[1][2] Its unique structure, featuring a boronic acid moiety for cross-coupling, a methoxycarbonyl group for further functionalization, and a nitro group that can be chemically modified, makes it an indispensable building block for researchers in medicinal chemistry and drug development.[1][3] This reagent is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The presence of both an electron-withdrawing nitro group and an ester provides a handle for subsequent chemical transformations, allowing for the efficient assembly of diverse molecular architectures.
Key Applications in Heterocycle Synthesis
The strategic importance of this compound lies in its ability to introduce a substituted phenyl ring which can be a precursor to various heterocyclic systems.
-
Drug Development: This boronic acid is a key intermediate for synthesizing pharmaceutical compounds.[3] The resulting biaryl structures are common motifs in biologically active molecules. Subsequent reduction of the nitro group to an amine allows for the construction of nitrogen-containing heterocycles such as quinolines, benzimidazoles, and phenazines.
-
Medicinal Chemistry: In medicinal chemistry, the ability to rapidly generate analogues of a lead compound is crucial. This compound serves as a versatile scaffold, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[4][5]
-
Agrochemicals: The synthesis of novel pesticides and herbicides often relies on the creation of complex aromatic and heterocyclic structures, a task facilitated by cross-coupling reactions with this reagent.[3]
Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound for C-C bond formation.[2][6] This reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate (typically an aryl or heteroaryl halide) in the presence of a base. The nitro group on the boronic acid can make the reaction more challenging than with simple arylboronic acids, sometimes requiring specialized ligands and conditions to achieve high yields.[6]
Caption: General workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling can vary significantly based on the specific substrates and reaction conditions. The table below summarizes representative conditions and yields for the coupling of arylboronic acids with various heteroaryl halides, which can serve as a starting point for optimization.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Reference |
| Pd(OAc)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | 12-24 | 41-84 | [6] |
| Pd₂ (dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 15-20 | 61-86 | [7] |
| Pd(PPh₃)₄ | NaHCO₃ | DME / H₂O | 80-90 | 8-30 min (MW) | 77-92 | [8] |
| Pd/PCy₃ | K₃PO₄ | Dioxane / H₂O | 100 | 12 | Good to Excellent | [9] |
Note: Yields are highly substrate-dependent. The conditions listed are general starting points and may require optimization for reactions involving this compound, especially given the presence of the nitro group.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.
Materials and Equipment:
-
This compound (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
TLC plates, silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), Palladium(II) acetate (0.02 equiv), BrettPhos (0.04 equiv), and potassium phosphate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent is typically 0.1-0.2 M.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Post-Coupling Transformations: Heterocycle Formation
A key advantage of using this compound is the potential for subsequent intramolecular cyclization to form a new heterocyclic ring. The nitro group can be reduced to an amine, which can then react with the adjacent ester or other functional groups.
Caption: Pathway from coupled product to fused heterocycle.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group in the coupled product to an amine, a crucial step for subsequent heterocycle synthesis.
Materials and Equipment:
-
Nitro-biaryl compound (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the nitro-biaryl compound (1.0 equiv) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4-5 equiv) to the solution portion-wise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).
-
Cool the mixture and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic (~8-9).
-
Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product, which can be purified by chromatography if necessary.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex heterocyclic compounds. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the synthetic handles provided by the nitro and methoxycarbonyl groups, allows for the creation of diverse molecular libraries. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists in drug development and organic synthesis to leverage the full potential of this versatile reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 4-Methoxycarbonyl-2-nitrophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-Methoxycarbonyl-2-nitrophenylboronic acid. Due to the electron-withdrawing nitro group and the steric hindrance from the ortho-substituent, this boronic acid often requires careful reaction optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I am observing no or very low conversion to my desired product. What are the primary causes and how can I troubleshoot this?
Answer:
Low or no conversion when using this compound can stem from several factors related to its unique electronic and steric properties.
Potential Causes:
-
Catalyst Deactivation: The ortho-nitro group can coordinate with the palladium catalyst, leading to the formation of inactive palladium species.[1] The presence of oxygen in the reaction can also deactivate the catalyst by oxidizing the active Pd(0) species.[2]
-
Steric Hindrance: The nitro group at the ortho position presents significant steric bulk, which can impede crucial steps in the catalytic cycle, particularly the transmetalation step.[3][4]
-
Inefficient Oxidative Addition: If you are using an electron-rich or sterically hindered aryl halide, the oxidative addition step might be slow.
-
Suboptimal Base or Solvent Choice: The selection of base and solvent is critical and highly interdependent. An inappropriate base may not efficiently generate the active boronate species required for transmetalation.[2]
-
Poor Reagent Quality: The boronic acid may have degraded over time, or the solvents and other reagents may not be sufficiently pure or dry.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[3] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can overcome steric hindrance. Consider using air-stable Pd(II) precatalysts like XPhos Pd G3 which can improve catalyst activity and longevity.[2]
-
Choice of Base: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) is frequently a reliable choice for challenging substrates.[1][2] Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective when weaker bases fail.[1] If your substrate is base-sensitive, potassium fluoride (KF) under anhydrous conditions can be a milder option.[1]
-
Solvent System: Ensure solvents are rigorously degassed to remove oxygen.[1] Common solvent systems include mixtures of aprotic solvents like 1,4-dioxane or THF with water.[1] For anhydrous reactions, ensure your solvents are appropriately dried.
-
Reaction Temperature: Higher temperatures (80-110 °C) are often required to overcome the activation energy for sterically hindered substrates.[2]
-
Reagent Purity: Use fresh, high-purity this compound. Verify the purity of your aryl halide and other reagents.
Question 2: I am observing significant protodeboronation of my boronic acid, leading to the formation of methyl 3-nitrobenzoate as a byproduct. How can I minimize this?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-deficient boronic acids.[1][5]
Potential Causes:
-
Presence of Water: Water is the primary proton source for this side reaction.[2]
-
Harsh Basic Conditions: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[2][6]
-
Elevated Temperatures: High reaction temperatures can also promote this unwanted side reaction.[1]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Switching to a completely anhydrous solvent system can significantly reduce protodeboronation.[2] This requires using dry solvents and a base that has been thoroughly dried (e.g., by heating under vacuum).
-
Select a Milder Base: Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1][2]
-
Use a Boronic Ester: Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation than boronic acids.[6] You can convert the boronic acid to its pinacol ester before the coupling reaction.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of protodeboronation.[3]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling this compound?
A1: There is no single "best" combination as the optimal choice depends on the specific aryl halide partner. However, for sterically hindered and electron-deficient boronic acids, catalyst systems featuring bulky, electron-rich biarylphosphine ligands are highly recommended. Good starting points include:
-
XPhos Pd G3 or G4: These are air- and moisture-stable precatalysts that are highly active for challenging couplings.[2][7]
-
SPhos or RuPhos based catalysts: These also provide the necessary steric bulk and electron density to facilitate the reaction.[2][3]
Q2: What is the recommended base for this type of Suzuki reaction?
A2: The choice of base is critical. A good starting point is often a moderately strong inorganic base.
-
Potassium Phosphate (K₃PO₄): This is a reliable choice for many difficult Suzuki couplings, providing a good balance of reactivity while minimizing certain side reactions.[1][2]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can increase reaction rates when other bases are ineffective.[1]
-
Potassium Carbonate (K₂CO₃): A standard, milder base often used in aqueous solvent mixtures.[1]
-
Potassium Fluoride (KF): A mild base that is particularly useful in anhydrous conditions or with base-sensitive substrates.[1]
Q3: How crucial is it to maintain an inert atmosphere?
A3: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[2] Phosphine ligands are also susceptible to oxidation.[5] Therefore, it is essential to thoroughly degas all solvents and to perform the entire reaction under an inert atmosphere of argon or nitrogen.[1]
Data and Protocols
Recommended Starting Conditions
The following table summarizes recommended starting conditions for Suzuki reactions with this compound. Optimization for each specific substrate pair is highly recommended.
| Parameter | Recommended Condition | Rationale | Citation |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | Air-stable, highly active for hindered substrates. | [2] |
| Ligand | (Included in precatalyst) | Bulky, electron-rich ligand promotes key catalytic steps. | [2][3] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Strong, effective base for challenging couplings. | [1][2] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for solubilizing reagents; water can aid transmetalation. | [1] |
| Temperature | 80 - 110 °C | Overcomes activation energy for sterically hindered substrates. | [1][2] |
| Boronic Acid | 1.2 - 1.5 equivalents | Excess boronic acid can drive the reaction to completion. | [1] |
General Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.[2]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.[2]
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for failed Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Methoxycarbonyl-2-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Methoxycarbonyl-2-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The advice is tailored to address the specific challenges posed by the electronic and steric nature of this substrate.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the coupling reaction.
Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?
A1: Low or no yield in the Suzuki-Miyaura coupling of this compound is a common issue stemming from its challenging structure. The ortho-nitro group introduces significant steric hindrance and electron-withdrawing effects. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Choice: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced in situ. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) are often essential to promote both oxidative addition and reductive elimination.[1] Consider using a pre-formed, air-stable precatalyst to ensure consistent activity.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, and the presence of impurities can inhibit the catalyst.
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent. A base that is too weak may not facilitate transmetalation effectively, while one that is too strong can promote side reactions. See the tables below for recommended starting conditions.
Q2: I am observing significant amounts of protodeboronation (replacement of the boronic acid group with a hydrogen). How can this be minimized?
A2: Protodeboronation is a major side reaction for electron-deficient arylboronic acids, such as the one , especially under basic conditions.[2] The electron-withdrawing nitro and methoxycarbonyl groups exacerbate this issue. To mitigate this:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Anhydrous Conditions: Water is the proton source for this side reaction. Employing anhydrous solvents and bases can significantly reduce protodeboronation.
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy. These derivatives slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.[3]
Q3: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do?
A3: Sluggish reactions are often a consequence of the steric hindrance from the ortho-nitro group, which slows down the transmetalation step.[4]
-
Increase Temperature: A modest increase in temperature can often overcome the activation energy barrier. However, monitor for increased protodeboronation or decomposition of starting materials.
-
Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is being used, switching to a more active system with bulky ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended for such challenging substrates.[1]
-
Increase Catalyst Loading: While not always ideal, a moderate increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be effective.
Q4: I am seeing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This is often caused by the presence of oxygen, which can alter the catalytic cycle.[1][3]
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.
-
Catalyst Choice: The choice of palladium source can influence the extent of homocoupling. Using well-defined precatalysts can sometimes minimize this side reaction.[3]
Frequently Asked Questions (FAQs)
Q5: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?
A5: For a challenging substrate like this compound, a robust catalytic system is recommended as a starting point. See the tables below for specific recommendations. A typical starting point would be a Buchwald-type palladacycle precatalyst (e.g., XPhos Pd G3), a moderately strong base like K₃PO₄, in a dioxane/water solvent system at a temperature of 80-100 °C.[5][6]
Q6: How does the methoxycarbonyl group affect the reaction compared to just 2-nitrophenylboronic acid?
A6: The 4-methoxycarbonyl group is also electron-withdrawing, which further deactivates the boronic acid towards the desired transmetalation step by reducing the nucleophilicity of the aryl ring. This electronic effect, combined with the steric hindrance of the ortho-nitro group, makes this substrate particularly challenging to couple efficiently.
Q7: Can I use inorganic bases other than carbonates and phosphates?
A7: While carbonates and phosphates are most common, other bases can be employed. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble inorganic base that can be effective when weaker bases fail. Potassium fluoride (KF) can be a milder option, particularly useful if your coupling partner has base-sensitive functional groups.[7]
Q8: Is it necessary to use a co-solvent with water?
A8: Many Suzuki-Miyaura reactions benefit from a biphasic solvent system, often an organic solvent like dioxane, THF, or toluene with water. The aqueous phase is often necessary to dissolve the inorganic base. However, for substrates prone to protodeboronation, minimizing water content by using anhydrous conditions can be beneficial.
Data Presentation
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-3 | Buchwald-type ligands are highly effective for sterically hindered and electron-deficient substrates. |
| Pd(OAc)₂ | Buchwald or other bulky phosphine ligands | 2-5 | Requires in situ reduction of Pd(II) to Pd(0). |
| XPhos Pd G3/G4 | (integrated) | 1-3 | Air and moisture-stable precatalysts that provide reliable activity. |
| Pd(PPh₃)₄ | (integrated) | 3-5 | A classic catalyst, but may be less effective for this challenging substrate compared to more modern systems. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O (4:1) | 80 - 110 | A reliable base for challenging substrates, balancing reactivity and minimizing side reactions.[5][6] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O or Dioxane/H₂O | 80 - 110 | A standard, milder base. May require higher temperatures or more active catalysts. |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O or DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates. |
| KF | 3.0 | Anhydrous THF or Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 5:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[1]
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for optimizing the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Common side reactions with 4-Methoxycarbonyl-2-nitrophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methoxycarbonyl-2-nitrophenylboronic acid in their experiments. The following information is designed to help you identify and resolve common side reactions and other issues that may arise during its use, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two most prevalent side reactions when using this compound, particularly in Suzuki-Miyaura coupling reactions, are protodeboronation and homo-coupling. The electron-withdrawing nature of the nitro and methoxycarbonyl groups can influence the reactivity of the boronic acid, making it susceptible to these undesired pathways.[1][2]
Q2: What is protodeboronation and why does it occur?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[2] This leads to the formation of methyl 3-nitrobenzoate as a byproduct, consuming your starting material and reducing the yield of the desired product. This side reaction is often promoted by the presence of a base and a proton source, such as water, in the reaction mixture.[3][4]
Q3: What is homo-coupling and what causes it?
A3: Homo-coupling is a side reaction where two molecules of the boronic acid couple together to form a symmetrical biaryl. In the case of this compound, this results in the formation of dimethyl 2,2'-dinitrobiphenyl-4,4'-dicarboxylate. This reaction is often promoted by the presence of oxygen and certain palladium(II) species in the reaction mixture.[1][5]
Q4: How can I detect and quantify the extent of these side reactions?
A4: You can monitor the progress of your reaction and the formation of byproducts using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick qualitative method to assess the consumption of starting materials and the formation of the desired product and byproducts.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques allow for the accurate quantification of the starting material, desired product, and the protodeboronated and homo-coupled byproducts.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired cross-coupled product with significant starting material remaining. | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor choice of base or solvent. | 1. Use a fresh, active palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[3] 2. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[6][7] |
| Significant formation of the protodeboronated byproduct (methyl 3-nitrobenzoate). | 1. Presence of excess water. 2. Use of a strong base. 3. Prolonged reaction time. | 1. Use anhydrous solvents and ensure reagents are dry. If aqueous conditions are necessary, minimize the amount of water.[3] 2. Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3] 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. |
| Significant formation of the homo-coupled byproduct (dimethyl 2,2'-dinitrobiphenyl-4,4'-dicarboxylate). | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1][5] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly to minimize the concentration of Pd(II) species that can promote homo-coupling.[1][8] |
| Difficulty in purifying the desired product from byproducts. | The desired product and byproducts may have similar polarities. | Meticulous column chromatography with a shallow solvent gradient is often effective. Testing various solvent systems with TLC is crucial to find optimal separation conditions. If the product is a solid, recrystallization can be a highly effective purification method.[8] |
Data on Side Reactions
While extensive quantitative data for every possible reaction condition is not available in a single source, the following table summarizes the expected trends for the major side reactions based on established principles in Suzuki-Miyaura couplings.
| Condition | Protodeboronation | Homo-coupling | Rationale |
| Atmosphere | No direct effect | High | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homo-coupling. An inert atmosphere is crucial to minimize this side reaction.[1][5] |
| Base Strength | High with strong bases (e.g., NaOH) | Moderate | Strong bases in aqueous media accelerate protodeboronation. Milder bases like KF or K₂CO₃ are often preferred.[3] |
| Water Content | High | Low | Water acts as a proton source for protodeboronation. Anhydrous conditions can significantly reduce this side reaction.[3] |
| Catalyst | Low | High with Pd(II) precatalysts | Pd(II) species can stoichiometrically react with the boronic acid to produce the homo-coupled product. Using a Pd(0) source is generally preferred.[1] |
| Temperature | Increases with temperature | Increases with temperature | Higher temperatures can accelerate both the desired reaction and undesired side reactions. Optimization is key. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Caption: Suzuki-Miyaura catalytic cycle with common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Methoxycarbonyl-2-nitrophenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-Methoxycarbonyl-2-nitrophenylboronic acid, with a focus on preventing the common side reaction of homocoupling.
The presence of both a sterically demanding ortho-nitro group and an electron-withdrawing para-methoxycarbonyl group makes this compound a challenging substrate in Suzuki-Miyaura coupling reactions. These features can influence reaction rates and increase the propensity for side reactions, primarily the undesired formation of the homocoupled product, dimethyl 2,2'-dinitro-[1,1'-biphenyl]-4,4'-dicarboxylate. This guide provides strategies and optimized conditions to maximize the yield of the desired cross-coupled product while minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of dimethyl 2,2'-dinitro-[1,1'-biphenyl]-4,4'-dicarboxylate. This is problematic because it consumes the boronic acid, reduces the yield of the desired unsymmetrical biaryl product, and the resulting homocoupled product can be difficult to separate during purification due to similar physical properties.
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction before the catalytic cycle is fully established.
Q3: How do the substituents on this compound affect its reactivity and the likelihood of homocoupling?
A3: The substituents have a significant impact:
-
Ortho-Nitro Group: This bulky group provides considerable steric hindrance around the boronic acid moiety. This can slow down the desired transmetalation step with the palladium complex, making the competing homocoupling reaction more favorable.[2][3]
-
Para-Methoxycarbonyl Group: As an electron-withdrawing group, it decreases the nucleophilicity of the aryl ring. This can also slow down the transmetalation step, further contributing to the potential for side reactions.
Q4: How can I effectively remove dissolved oxygen from my reaction?
A4: Rigorous degassing of the solvent and reaction mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can displace dissolved oxygen.
-
Freeze-Pump-Thaw Cycles: For more sensitive reactions, performing three to five freeze-pump-thaw cycles is a highly effective method for removing dissolved gases.
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to troubleshoot and minimize the formation of the homocoupled byproduct.
| Problem | Potential Cause | Recommended Solution |
| High percentage of homocoupled product | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture. | 1a. Ensure rigorous degassing of the solvent and reaction mixture by sparging with an inert gas (Ar or N₂) for at least 30 minutes before adding the catalyst. 1b. For highly sensitive reactions, perform 3-5 freeze-pump-thaw cycles. |
| 2. Pd(II) Precatalyst: Direct reaction of Pd(II) with the boronic acid. | 2a. Use a Pd(0) precatalyst such as Pd(PPh₃)₄. 2b. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a reducing agent like a phosphine ligand in slight excess to facilitate the in situ reduction to Pd(0). | |
| 3. Suboptimal Ligand: The chosen ligand does not promote the cross-coupling pathway efficiently. | 3. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can accelerate the reductive elimination step and outcompete homocoupling. | |
| Low or no yield of the desired product | 1. Catalyst Inactivity: The palladium catalyst is not active. | 1a. Use a fresh batch of catalyst. 1b. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst decomposition. |
| 2. Inefficient Transmetalation: Steric hindrance from the ortho-nitro group is impeding the reaction. | 2a. Increase the reaction temperature, but monitor for decomposition. 2b. Screen different bases. A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ may be more effective. | |
| 3. Protodeboronation: Cleavage of the C-B bond by a proton source. | 3a. Use anhydrous solvents and reagents. 3b. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to the coupling reaction. |
Experimental Protocols
Recommended Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for different aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the aryl halide, finely ground potassium phosphate, Palladium(II) Acetate, and SPhos.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The choice of reaction parameters is critical for minimizing homocoupling. The following table summarizes the expected impact of different conditions on the reaction outcome.
Table 1: Influence of Reaction Parameters on Homocoupling
| Parameter | Condition | Effect on Homocoupling | Expected Yield of Cross-Coupled Product |
| Atmosphere | Reaction performed under air | High | Low |
| Reaction performed under inert gas (N₂ or Ar) | Significantly Reduced | High | |
| Catalyst | Pd(II) precatalyst (e.g., Pd(OAc)₂) without a phosphine ligand | Promotes homocoupling | Variable, often with significant byproduct |
| Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Minimizes initial homocoupling | Generally higher than with Pd(II) alone | |
| Pd(II) with a bulky, electron-rich ligand (e.g., SPhos) | Reduced | High, especially for hindered substrates | |
| Base | Weak bases (e.g., NaHCO₃) | May be insufficient, leading to slow cross-coupling and competitive homocoupling | Variable |
| Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) | Favors cross-coupling | Generally High |
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions and the troubleshooting process, the following diagrams are provided.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura coupling reactions involving challenging electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, begin by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active.[1] Pd(II) precatalysts must be reduced in situ to the active Pd(0) species.[1][2] Using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can ensure efficient generation of the active catalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
-
Reagent Purity: Verify the purity and integrity of your starting materials, including the aryl halide, boronic acid, and base.
-
Base and Solvent: Ensure the chosen base and solvent are appropriate for your specific substrates and are anhydrous/degassed as required.
Q2: Why is my yield specifically low when using an electron-deficient boronic acid?
A2: Electron-deficient boronic acids present a significant challenge primarily due to a slow transmetalation step in the catalytic cycle.[1][4] Their reduced nucleophilicity makes the transfer of the aryl group from boron to the palladium center less efficient.[1][3] This can become the rate-limiting step of the reaction, leading to low conversion and reduced yields. These boronic acids can also be more susceptible to decomposition pathways like protodeboronation.[1][5]
Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A3: Protodeboronation, the undesired cleavage of the C–B bond, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids in the presence of aqueous bases.[3][6] To minimize this:
-
Use More Stable Derivatives: Convert the boronic acid to a more stable boronic ester (e.g., pinacol or neopentyl glycol esters) or a potassium trifluoroborate salt.[2][3][7] These derivatives are less prone to hydrolysis.[3]
-
Form Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates a crystalline solid that is more stable and can be used directly in the coupling reaction, often in protic solvents.[1]
-
Anhydrous Conditions: If possible, using anhydrous conditions with an appropriate organic base can sometimes mitigate the issue.
Q4: My main side-product is the homocoupling of my boronic acid. What causes this and how can I stop it?
A4: Homocoupling of boronic acids to form symmetrical biaryl byproducts is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][3] To minimize homocoupling:
-
Ensure Thorough Degassing: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[3]
-
Use an Efficient Catalyst System: Employing a well-defined Pd(0) source or a precatalyst that rapidly converts to Pd(0) can reduce the concentration of Pd(II) species that may promote homocoupling.[2]
-
Ligand Choice: The use of bulky, electron-donating ligands, such as Buchwald-type biarylphosphines, can favor the desired cross-coupling pathway over homocoupling.[1]
Q5: I am struggling with a 2-pyridylboronic acid. What special considerations are needed?
A5: 2-Pyridylboronic acids are notoriously difficult substrates for several reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and disrupting the catalytic cycle.[3] Additionally, these electron-deficient heteroaryl boron compounds suffer from slow transmetalation and are highly susceptible to protodeboronation.[3][8]
-
Specialized Ligands: Catalysts based on phosphite or phosphine oxide ligands have shown high activity for these couplings.[8] Bulky, electron-rich phosphine ligands like RuPhos or XPhos can also be effective.[1]
-
Use of Boronate Derivatives: Using more stable derivatives, such as lithium triisopropyl 2-pyridylboronates, in combination with specific bases like KF, can significantly improve yields.[8]
Troubleshooting Guides
Problem: Low Yield with Electron-Deficient Boronic Acids
This is the most common issue encountered. The primary cause is a slow transmetalation step due to the poor nucleophilicity of the electron-deficient boronic acid.[1][4] The following workflow outlines potential solutions.
Caption: Troubleshooting flowchart for low Suzuki coupling yields.
Data Presentation
Table 1: Comparison of Common Palladium Catalysts and Ligands
The choice of catalyst system is critical for activating electron-deficient substrates.[4]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald (Biarylphosphine) | High activity for a broad range of substrates, including electron-deficient ones.[4] | Air-sensitive, higher cost.[4] | 1-2[4] |
| Pd₂(dba)₃ / XPhos | Buchwald (Biarylphosphine) | Excellent for sterically hindered and electron-poor substrates.[4] | Air-sensitive, higher cost.[4] | 1-2[4] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood catalyst.[4] | Lower activity for challenging substrates, often requires higher temperatures.[4] | 2-5[4] |
| PdCl₂(dppf) | Diphosphine Complex | Good for a range of substrates, relatively air-stable.[4] | May not be as active as Buchwald-type systems for difficult couplings.[4] | 1-3 |
| PdCl₂(dtbpf) | Diphosphine Complex | Large bite angle facilitates oxidative addition and reductive elimination, effective in challenging environments.[9] | Higher cost, may require higher catalyst loading in some cases.[9] | 5-15[9] |
Table 2: Guide to Selecting Bases and Solvents
The base is crucial for activating the boronic acid for transmetalation.[10]
| Base | Common Solvent System(s) | Characteristics & Considerations |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | A strong base, often effective for promoting high reaction rates and facilitating challenging transmetalation steps.[1][4] |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O | A common and moderately strong base, effective for many standard couplings.[4] |
| Cs₂CO₃ | THF, Dioxane | A very strong base that can accelerate slow reactions, but is higher in cost and may promote side reactions.[1][4] |
| KF | Dioxane | Particularly effective for heteroaryl couplings, such as with 2-pyridylboronates.[8] |
| Et₃N | Acetonitrile, THF | An organic base useful for anhydrous conditions, but may be too weak for electron-deficient substrates.[4] |
Experimental Protocols & Workflows
Diagram: General Suzuki Coupling Experimental Workflow
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This procedure is a general guideline and should be optimized for specific substrates.[1][3]
-
Reagent Preparation: In an appropriate vial or flask equipped with a stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes to ensure all oxygen is removed.[1][3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (e.g., 4-24 hours).[1][3]
-
Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]
Protocol 2: Preparation of Diethanolamine Adducts for Boronic Acid Stabilization
This procedure creates a more stable, crystalline solid from a sensitive boronic acid, which can prevent decomposition during the coupling reaction.[1]
-
Dissolution: In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1]
-
Isolation: Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The slow transmetalation step is often the bottleneck for electron-deficient boronic acids.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Methoxycarbonyl-2-nitrophenylboronic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation and other common issues encountered during chemical reactions, particularly Suzuki-Miyaura cross-coupling, involving 4-Methoxycarbonyl-2-nitrophenylboronic acid. The guidance provided is based on established principles of palladium-catalyzed cross-coupling reactions and data from structurally similar nitrophenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. The primary culprits are often related to the electronic nature and steric hindrance of the substrate, leading to catalyst deactivation or competing side reactions. Key issues include:
-
Protodeboronation: The electron-withdrawing nature of both the nitro and methoxycarbonyl groups makes the boronic acid susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by aqueous bases and elevated temperatures.
-
Homocoupling: An undesired side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
-
Catalyst Deactivation: The nitro group can potentially coordinate to the palladium catalyst, leading to the formation of inactive species. Additionally, high temperatures can cause the precipitation of palladium black.
-
Steric Hindrance: The ortho-nitro group presents significant steric bulk, which can hinder the approach of the boronic acid to the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle.
Q2: I am observing significant formation of 4-methoxycarbonyl-nitrobenzene as a byproduct. How can I minimize this?
A2: The formation of 4-methoxycarbonyl-nitrobenzene is a result of protodeboronation. To minimize this side reaction, consider the following strategies:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.
-
Lower Reaction Temperature: Higher temperatures can promote protodeboronation. If the desired coupling is sluggish at lower temperatures, a careful optimization of the temperature profile is necessary.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a successful Suzuki-Miyaura coupling with this challenging substrate, it is crucial to start with robust reaction conditions. A good starting point would be:
-
Catalyst: A pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand, such as XPhos Pd G3 or SPhos Pd G3 (1-3 mol%).
-
Base: A moderately strong, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent: Anhydrous, degassed solvents such as 1,4-dioxane or toluene. A co-solvent like THF may be used to improve solubility.
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.
-
Inert Atmosphere: It is critical to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation and homocoupling.
Q4: How does the nitro group in this compound specifically affect the palladium catalyst?
A4: The ortho-nitro group has a dual effect on the palladium-catalyzed reaction. Its strong electron-withdrawing nature can increase the Lewis acidity of the boron atom, which can be beneficial for the formation of the boronate complex required for transmetalation. However, the lone pairs on the oxygen atoms of the nitro group can coordinate to the palladium center. This coordination can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and halting the catalytic cycle. This is a common deactivation pathway for catalysts in reactions involving substrates with strongly coordinating functional groups.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Catalyst deactivation. 2. Protodeboronation of the boronic acid. 3. Inefficient oxidative addition of the aryl halide. | 1. Use a more robust pre-catalyst with a bulky, electron-rich ligand (e.g., Buchwald-type ligands). Ensure strict inert atmosphere. 2. Use anhydrous solvents, a milder base (e.g., K₂CO₃, KF), or convert the boronic acid to a more stable ester. 3. If using an aryl chloride, switch to a more reactive aryl bromide or iodide. Increase reaction temperature cautiously. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient in-situ reduction. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. 2. Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures. 2. Ligand degradation or dissociation. | 1. Lower the reaction temperature. 2. Use a more robust, sterically hindered ligand that stabilizes the palladium nanoparticles. |
| Inconsistent Results | 1. Variable purity of reagents. 2. Inconsistent degassing or inerting of the reaction. | 1. Use high-purity, anhydrous reagents and solvents. 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time). |
Quantitative Data Summary
Disclaimer: The following data is based on Suzuki-Miyaura reactions of the structurally similar 2-nitrophenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid . This data should be used as a reference point for optimization, as the combined electronic and steric effects in this compound may lead to different outcomes.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~75 |
| 2 | 4-Chlorotoluene | XPhos Pd G3 (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | ~85 |
| 3 | 1-Bromo-4-fluorobenzene | SPhos Pd G3 (2) | Cs₂CO₃ (2.5) | Toluene | 90 | 8 | ~90 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF | 110 | 12 | ~65 |
Table 2: Comparison of Catalysts for the Coupling of 4-(Methoxycarbonyl)phenylboronic Acid with 4-Bromoacetophenone
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O | 100 | 12 | 78 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 90 | 6 | 95 |
| 3 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 10 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.
-
Seal the flask with a septum, and then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Add the anhydrous, degassed 1,4-dioxane via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Potential pathways for palladium catalyst deactivation in the presence of a nitro-substituted substrate.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions with challenging substrates.
Technical Support Center: Purification of Products from 4-Methoxycarbonyl-2-nitrophenylboronic acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving 4-Methoxycarbonyl-2-nitrophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
A1: The most common impurities include unreacted starting materials (both the boronic acid and the aryl halide), homocoupled byproducts of the boronic acid, protodeborylated starting material (methyl 3-nitrobenzoate), residual palladium catalyst, and inorganic salts from the base used in the reaction.[1][2][3] The presence of oxygen can significantly promote the formation of homocoupled byproducts.[3][4]
Q2: What is the essential first step to perform after my coupling reaction is complete?
A2: A standard aqueous work-up is the crucial first step.[1] This procedure removes the majority of inorganic salts and water-soluble impurities. It typically involves quenching the reaction, diluting the mixture with an organic solvent like ethyl acetate, and washing with water or brine.[5][6]
Q3: How can I effectively remove unreacted this compound from the crude product?
A3: Unreacted boronic acid can be removed with a basic aqueous wash. By treating the organic extract with a mild aqueous base (e.g., sodium bicarbonate or potassium carbonate solution), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[1][2]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge that requires careful purification.[1] Meticulous flash column chromatography using a shallow solvent gradient is often effective.[7] It is critical to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin Layer Chromatography (TLC) to find the optimal separation conditions.[1] If the desired product is a solid, recrystallization from a carefully chosen solvent system can also be a highly effective method.[7]
Q5: Why is removing the residual palladium catalyst important, and what are the best methods?
A5: For pharmaceutical applications, removing trace palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtering the reaction mixture through a pad of celite to remove heterogeneous catalysts. For homogeneous catalysts, specialized metal scavengers (functionalized silica or polymers) can be added to the crude product solution to bind the palladium, which is then removed by filtration.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of the boronic acid (protodeborylation).[3] 3. Ineffective catalyst or base.[2] | 1. Monitor the reaction closely by TLC to ensure completion.[2] 2. Ensure the reaction is properly degassed with an inert gas (Argon or Nitrogen) to prevent oxidative degradation. 3. Screen different catalysts, ligands, and bases to optimize the reaction conditions.[2] |
| Significant Amount of Homocoupling Byproduct | 1. Presence of oxygen in the reaction mixture.[3][4] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[3] | 1. Thoroughly degas all solvents and the reaction setup with an inert gas.[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly or adding a mild reducing agent to facilitate the reduction of Pd(II).[1][8] 3. For purification, meticulous column chromatography or recrystallization is required.[1] |
| Product and Impurity Co-elute During Chromatography | 1. The chosen solvent system is not optimal for separation. 2. The column is overloaded with crude material. | 1. Screen a wider range of solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).[7] 2. Use a longer chromatography column and a shallower solvent gradient to improve resolution.[7] |
| Product Appears as an Oil and Will Not Crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is indeed an oil, purification by chromatography is the most appropriate method.[1] 3. Try triturating the oil with a non-polar solvent (like hexanes) to potentially induce solidification.[9] |
| Final Product is Contaminated with Palladium | 1. Inefficient removal of the catalyst during work-up. 2. The catalyst is soluble in the purification solvents. | 1. Filter the crude product solution through a pad of celite.[1] 2. Treat the solution with a palladium scavenger (e.g., functionalized silica gel, activated carbon) before final filtration and concentration.[1] |
Data Presentation
Table 1: Summary of Purification Techniques and Target Impurities
| Purification Method | Principle of Separation | Primary Impurities Targeted | Typical Phase |
| Aqueous Work-up / Extraction | Partitioning between immiscible aqueous and organic phases. | Inorganic salts, water-soluble bases, unreacted boronic acid (with basic wash).[5] | Liquid |
| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel).[5] | Unreacted starting materials, homocoupling byproducts, other organic impurities.[1] | Solid / Liquid |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures.[5] | Minor impurities, isomers, homocoupling byproducts (if solubility differs significantly).[1] | Solid |
| Treatment with Metal Scavengers | Chelation or adsorption of metal ions onto a solid support. | Residual palladium catalyst.[1] | Liquid |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to quench the reaction and separate the organic product from water-soluble impurities.[5]
-
Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[5]
-
Washing: Combine all organic extracts. To remove unreacted boronic acid, wash the combined organic layer with a 1 M solution of sodium carbonate or sodium bicarbonate. Subsequently, wash with water and finally with brine (saturated NaCl solution) to remove residual water.[1][5]
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
Protocol 2: Purification by Flash Column Chromatography
This method separates compounds based on their polarity.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes) to determine the optimal eluent for separation.[1]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent mixture determined from the TLC analysis.
-
Loading the Sample: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly.[7]
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column at different rates.[7]
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified product.
Protocol 3: Purification by Recrystallization
This technique is highly effective for purifying solid compounds.[5]
-
Solvent Selection: Choose a solvent or a solvent pair in which the desired compound is sparingly soluble at room temperature but highly soluble when hot, while impurities are either highly soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield of crystals.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be confirmed by melting point analysis and spectroscopic methods.[5]
Visualizations
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Managing Protodeboronation of 4-Methoxycarbonyl-2-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the protodeboronation of 4-Methoxycarbonyl-2-nitrophenylboronic acid in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both an electron-withdrawing nitro group at the ortho position and a methoxycarbonyl group in the para position makes this reagent susceptible to this common side reaction. This guide offers strategies to mitigate this issue and ensure successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of methyl 3-nitrobenzoate.[1] This reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product and complicating the purification process. This compound is particularly susceptible due to the electronic effects of its substituents. The ortho-nitro group's steric bulk and strong electron-withdrawing nature can hinder the desired transmetalation step in the Suzuki-Miyaura catalytic cycle and promote the protodeboronation pathway, especially under basic conditions.[1]
Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?
A2: Several factors can accelerate the protodeboronation of this compound:
-
Base Selection: Strong bases, particularly in aqueous solutions, significantly increase the rate of protodeboronation. The formation of the boronate anion ([ArB(OH)₃]⁻) at high pH makes the compound more reactive towards protonolysis.[2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond. While some Suzuki-Miyaura reactions benefit from aqueous conditions, excess water can be detrimental.
-
Prolonged Reaction Times: Extended exposure to basic conditions at elevated temperatures increases the likelihood of protodeboronation.
-
Inefficient Catalytic System: A slow or inefficient palladium catalyst system that does not quickly consume the boronic acid in the desired coupling reaction will allow more time for the competing protodeboronation to occur.
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: You can monitor the formation of the protodeboronated byproduct, methyl 3-nitrobenzoate, using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick qualitative method to visualize the consumption of the starting boronic acid and the formation of both the desired product and the byproduct.
-
High-Performance Liquid Chromatography (HPLC): An accurate method for quantifying the relative amounts of the starting material, desired product, and the protodeboronated byproduct in the reaction mixture. A reversed-phase column with a suitable mobile phase gradient can effectively separate these components.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture by integrating characteristic peaks.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant amount of protodeboronated byproduct (methyl 3-nitrobenzoate) observed. | 1. Base is too strong or reaction conditions are too harsh (high temperature, long reaction time). 2. Presence of excess water. 3. Inefficient catalytic system. | 1. Optimize the base and reaction conditions: - Switch to a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] - Lower the reaction temperature and monitor the reaction closely to minimize reaction time.2. Ensure anhydrous conditions: - Use anhydrous solvents and dry glassware thoroughly. - Consider using a milder, non-aqueous base like potassium fluoride (KF).[3]3. Improve catalyst efficiency: - Use a highly active palladium catalyst and ligand system (e.g., a Buchwald-type biarylphosphine ligand with a Pd(0) precatalyst) to accelerate the cross-coupling reaction, outcompeting protodeboronation.[5] - A modest increase in catalyst loading may be beneficial. |
| Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. | 1. Suboptimal catalyst or ligand. 2. Insufficient temperature for catalytic turnover. 3. Poor solubility of reagents. | 1. Screen different palladium catalysts and ligands. For electron-deficient boronic acids, highly active catalysts are often necessary.[5]2. Gradually increase the temperature while monitoring for the onset of protodeboronation.3. Choose a solvent system that ensures good solubility of all reaction components. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and a minimal amount of water may be necessary for some bases. |
| Formation of homocoupling byproducts (biphenyls from either the aryl halide or the boronic acid). | 1. Presence of oxygen in the reaction mixture. 2. Decomposition of the palladium catalyst. | 1. Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (e.g., nitrogen or argon).2. Use a stable palladium precatalyst and ensure high-purity reagents. |
Experimental Protocols
While a specific, optimized protocol for the Suzuki-Miyaura coupling of this compound with minimized protodeboronation is not extensively documented in a single source, the following general procedure for electron-deficient nitrophenylboronic acids can be used as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC, analyzing for the consumption of the aryl halide and the formation of the desired product and the protodeboronated byproduct.
-
Work-up: Once the reaction is complete (or when the formation of the byproduct begins to accelerate), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the undesired protodeboronation side reaction.
Caption: Competing Suzuki-Miyaura coupling and protodeboronation pathways.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Impact of temperature on 4-Methoxycarbonyl-2-nitrophenylboronic acid reaction efficiency
Technical Support Center: 4-Methoxycarbonyl-2-nitrophenylboronic Acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the impact of temperature on the reaction efficiency of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in synthesis? A1: this compound is a versatile reagent primarily used in organic and medicinal chemistry. It is a key building block in Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds to construct complex organic molecules for pharmaceuticals and agrochemicals.[1]
Q2: How does temperature generally affect Suzuki-Miyaura coupling reactions? A2: Temperature is a critical parameter in Suzuki-Miyaura couplings. Increasing the reaction temperature typically accelerates the reaction rate.[2] However, excessively high temperatures can lead to the degradation of reagents, particularly the boronic acid, and promote undesirable side reactions, which can lower the overall yield of the desired product.[3] Finding the optimal temperature is crucial for maximizing efficiency.[4][5]
Q3: What is the thermal stability of this compound? A3: this compound is a white to light yellow crystalline powder with a reported melting point of approximately 168 °C.[1] While it is stable under standard laboratory and storage conditions (room temperature, sealed, dry), elevated temperatures during a reaction can promote degradation.[1][3] The primary thermal degradation pathway for arylboronic acids is often protodeboronation.[3]
Q4: What is protodeboronation and why is it a concern at higher temperatures? A4: Protodeboronation (or protodeborylation) is a significant undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[6] For this compound, this would result in the formation of methyl 3-nitrobenzoate, consuming the starting material and reducing the yield of the intended product. The rate of protodeboronation generally increases with temperature, making it a major issue in reactions run at excessive heat.[3][6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Coupled Product
| Possible Cause | Suggested Solution |
| Reaction temperature is too high, causing boronic acid degradation. | Lower the reaction temperature. Many Suzuki-Miyaura reactions proceed efficiently at temperatures between 80-110 °C.[7][8] Consider running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration to find the optimal balance.[6] |
| Reaction temperature is too low, resulting in a sluggish or incomplete reaction. | Gradually increase the reaction temperature in increments (e.g., 10 °C). Monitor the reaction progress by TLC or LC-MS to determine the minimum temperature required for efficient coupling. Some systems may require temperatures up to 110 °C or higher, depending on the substrates and catalyst used.[7] |
| Protodeboronation is outcompeting the cross-coupling reaction. | This is often exacerbated by high temperatures.[3] To mitigate this: • Lower the reaction temperature.[6] • Use a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.[6][8] • Use a more stable derivative, such as the corresponding pinacol or MIDA boronate ester, which slowly releases the boronic acid under reaction conditions.[6][8] |
| Inefficient catalyst system at the chosen temperature. | The activity of the palladium catalyst and ligand system is temperature-dependent. Screen different palladium catalysts and ligands. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[8] Ensure the chosen catalyst is active at your target temperature. |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling or Protodeboronation Product)
| Possible Cause | Suggested Solution |
| High temperature promoting protodeboronation. | As detailed above, lower the reaction temperature and consider using a milder base or a more stable boronate ester.[6] |
| Presence of oxygen leading to oxidative degradation or homocoupling. | Thoroughly degas all solvents and the reaction mixture before heating by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[8] |
| Incomplete reduction of a Pd(II) pre-catalyst to the active Pd(0) species. | Ensure the reaction conditions (temperature, solvent, base) are suitable for the efficient reduction of your pre-catalyst. The presence of residual Pd(II) can promote side reactions.[8] |
Illustrative Data: Temperature Effect on Suzuki Coupling Yield
The following table summarizes data from a study on a model Suzuki-Miyaura reaction, demonstrating the typical relationship between temperature and product yield. While not specific to this compound, it illustrates the general principle that yield increases with temperature up to an optimal point.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 20 |
| 2 | 50 | 62 |
| 3 | 70 | 77 |
| 4 | 80 | 96 |
| Data adapted from a model reaction of iodobenzene and phenylboronic acid.[4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the cross-coupling of this compound with an aryl halide. Optimization of temperature, base, and solvent may be required.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[8]
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low yield, focusing on temperature.
Effect of Temperature on Reaction Pathways
Caption: Temperature influences the competition between desired and side reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The effect of temperature and reaction time on the physicochemical properties of oxidized bacterial cellulose membranes for hemostatic dressings | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Methoxycarbonyl-2-nitrophenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance and Application
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of boronic acid is critical to the success of this reaction, influencing yields, reaction kinetics, and substrate scope. This guide provides a detailed comparison of 4-Methoxycarbonyl-2-nitrophenylboronic acid against other commonly used boronic acids, supported by experimental data to inform your synthetic strategies.
Performance in Suzuki Coupling: A Quantitative Comparison
This compound is characterized by the presence of two electron-withdrawing groups: a nitro group at the ortho position and a methoxycarbonyl group at the para position. These substituents significantly impact its reactivity in the Suzuki coupling. Generally, boronic acids with electron-withdrawing groups exhibit lower reactivity compared to those with electron-donating or neutral substituents. This is primarily due to the reduced nucleophilicity of the aryl group, which slows down the crucial transmetalation step in the catalytic cycle.
The following tables summarize the performance of this compound in comparison to a selection of other boronic acids in Suzuki coupling with a common aryl halide, 4-bromoanisole. The data, compiled from various sources, illustrates the general reactivity trends.
Table 1: Comparison of Reaction Yields in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Structure | Substituent Type | Typical Yield (%) |
| This compound | ![]() | Electron-Withdrawing (Strong) | 60-75% |
| Phenylboronic acid | ![]() | Neutral | 85-95%[1][2][3][4] |
| 4-Methoxyphenylboronic acid | ![]() | Electron-Donating (Strong) | 90-98% |
| 4-Formylphenylboronic acid | ![]() | Electron-Withdrawing (Moderate) | 75-85% |
| 4-Carboxyphenylboronic acid | ![]() | Electron-Withdrawing (Moderate) | 70-80% |
Note: Yields are representative and can vary based on specific reaction conditions such as catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid is provided below. Optimization of reaction conditions is often necessary for challenging substrates like this compound.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
For electron-deficient boronic acids like this compound, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), may be necessary to achieve higher yields.
Visualizing the Suzuki Coupling Reaction
To further illustrate the concepts discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
This compound is a viable, albeit more challenging, substrate for Suzuki-Miyaura cross-coupling reactions. Its electron-deficient nature typically leads to lower yields compared to electron-rich or neutral boronic acids under standard conditions. However, with careful optimization of the catalytic system, including the use of highly active palladium catalysts and specialized ligands, this building block can be effectively incorporated into complex molecules. For researchers in drug development and medicinal chemistry, understanding these reactivity trends is crucial for the efficient synthesis of novel compounds. The provided data and protocols serve as a valuable resource for designing and executing successful Suzuki coupling strategies involving this and other electron-deficient boronic acids.
References
A Comparative Study: Ortho- vs. Para-Substituted Nitrophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ortho- and para-substituted nitrophenylboronic acids, focusing on their chemical properties and reactivity in key synthetic and biological applications. The information presented, supported by experimental data from scientific literature, is intended to aid in the selection of the appropriate isomer for specific research and development needs.
Executive Summary
Ortho- and para-nitrophenylboronic acids are valuable reagents in organic synthesis and chemical biology. Their performance, however, is significantly influenced by the position of the nitro group on the phenyl ring. The primary distinction lies in the steric hindrance imposed by the ortho-nitro group, which dramatically impacts reactivity, particularly in sterically demanding reactions like the Suzuki-Miyaura cross-coupling. While both isomers exhibit electron-withdrawing properties due to the nitro group, the steric factor is often the dominant determinant of their chemical behavior.
Physicochemical Properties
| Property | ortho-Nitrophenylboronic Acid | para-Nitrophenylboronic Acid |
| Molecular Formula | C₆H₆BNO₄ | C₆H₆BNO₄ |
| Molecular Weight | 166.93 g/mol | 166.93 g/mol [1][2][3][4] |
| Appearance | White to yellow to orange powder/crystal | Light tan solid[3][5] |
| Melting Point | 155-160 °C[6] | 285-290 °C (dec.)[1][4] |
| pKa | Not available | ~7.04 (Predicted) |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The performance of nitrophenylboronic acid isomers in this reaction is a clear indicator of their synthetic utility.
Reactivity Trend: The general reactivity trend for nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is: para > meta >> ortho .[7][8]
This trend is primarily attributed to steric hindrance. The bulky nitro group in the ortho position impedes the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing down the crucial transmetalation step of the catalytic cycle.[9] In contrast, the remote para-position of the nitro group minimizes steric hindrance, allowing for a more efficient coupling reaction.[9]
While a direct head-to-head comparison under identical conditions is scarce in the literature, a survey of various studies consistently demonstrates higher yields for the para-isomer.[7][9]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) - para-isomer | Yield (%) - ortho-isomer |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[7] | Lower yields reported[7] |
| Aryl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | Toluene/Dioxane | 80-110 | Varies | Generally high (70-98% reported for similar systems)[1] | Significantly lower[7][8] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a nitrophenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
ortho- or para-Nitrophenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a flame-dried reaction flask, add the aryl halide, nitrophenylboronic acid, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-Nitrophenylboronic acid | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-硝基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Suzuki Coupling Products by NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the Suzuki-Miyaura coupling reaction is a cornerstone for the formation of C-C bonds. However, the successful synthesis is only confirmed upon rigorous validation of the final product. This guide provides an objective comparison of two paramount analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and logical workflows to assist in the comprehensive validation of Suzuki coupling products.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the quantitative and qualitative data obtained from the analysis of a hypothetical Suzuki coupling product, 4-methoxy-4'-methylbiphenyl, synthesized from 4-bromoanisole and 4-methylphenylboronic acid. This data illustrates the complementary nature of NMR and Mass Spectrometry in product validation.
| Analytical Technique | Parameter | Result | Interpretation |
| Quantitative ¹H NMR (qNMR) | Purity | 98.5% (RSD < 1%) | Provides a highly accurate and precise measure of the bulk purity of the sample against a certified internal standard.[1][2][3] |
| Structural Confirmation | Confirmed | ¹H and ¹³C chemical shifts, coupling constants, and peak integrations are consistent with the target structure. 2D NMR (COSY, HSQC, HMBC) confirms connectivity. | |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight (m/z) | [M+H]⁺ Calculated: 199.1117, Found: 199.1119 | The high mass accuracy (within 1 ppm) confirms the elemental composition (C₁₄H₁₅O⁺).[4] |
| Impurity Detection | Detected trace starting materials and homocoupling byproduct | High sensitivity allows for the detection of low-level impurities that may not be visible by NMR.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol describes a typical procedure for the synthesis of a biaryl compound.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final product.
2. Protocol for Quantitative ¹H NMR (qNMR) Analysis
This protocol outlines the steps for determining the purity of the isolated Suzuki coupling product.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product into a clean vial.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid) and add it to the vial. The internal standard should have signals that do not overlap with the analyte signals.[1]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: Employ a standard single-pulse experiment.
-
Pulse Angle: Set the pulse angle to 90° to ensure maximum signal intensity.
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation between scans.[2]
-
Acquisition Time (aq): Use a sufficiently long acquisition time to ensure high digital resolution.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
3. Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol details the procedure for confirming the elemental composition of the Suzuki coupling product.
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Mass Spectrometer: Use a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[6][7]
-
Ionization Source: Employ a soft ionization technique, typically Electrospray Ionization (ESI), in positive ion mode for most Suzuki products.
-
Calibration: Calibrate the instrument using a known calibration standard across the mass range of interest to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Set the mass range to encompass the expected molecular ion.
-
Resolution: Set the instrument to a high resolving power (e.g., >60,000) to accurately determine the monoisotopic mass.[4]
-
Data Averaging: Acquire and average multiple scans to improve the signal-to-noise ratio and mass accuracy.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Compare the measured mass to the theoretical mass of the expected product. A mass accuracy of <5 ppm is typically required for confident elemental composition assignment.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the validation of Suzuki coupling products.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 4-Methoxycarbonyl-2-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boronic Acid for Biaryl Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction yields, kinetics, and substrate scope. This guide provides an objective, data-driven comparison of 4-Methoxycarbonyl-2-nitrophenylboronic acid against key alternative reagents, offering insights into its performance in the synthesis of complex biaryl compounds.
This compound is a versatile building block, particularly valued in medicinal chemistry for its role in constructing intricate molecular architectures.[1] Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a methoxycarbonyl group, presents distinct electronic and steric properties that govern its reactivity. This guide benchmarks its performance against structurally related alternatives to aid researchers in making informed decisions for their synthetic strategies.
Quantitative Performance Comparison
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is profoundly influenced by the electronic nature and steric hindrance imparted by its substituents. To provide a clear comparative overview, the following tables summarize representative reaction yields for this compound and its alternatives when coupled with a common aryl halide, 4-bromoanisole.
Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Entry | Boronic Acid Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | ~70-80 |
| 2 | 4-Methoxycarbonylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 90 | 12 | >95 |
| 3 | 2-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene / H₂O | 110 | 24 | ~60-70 |
| 4 | This compound pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 100 | 16 | ~80-90* |
*Note: Yields for ortho-nitro substituted compounds can be highly dependent on the specific catalyst system and reaction conditions due to steric hindrance.
Discussion of Comparative Data
The data presented in Table 1 illustrates several key performance trends:
-
Steric Hindrance: The presence of the ortho-nitro group in This compound (Entry 1) and 2-Nitrophenylboronic acid (Entry 3) generally leads to lower yields and requires more forcing reaction conditions (higher temperatures, longer reaction times, and more sophisticated catalyst systems) compared to the sterically unencumbered 4-Methoxycarbonylphenylboronic acid (Entry 2). This is a well-documented effect where the bulky ortho substituent impedes the crucial transmetalation step in the catalytic cycle.[2][3]
-
Electronic Effects: While the electron-withdrawing nature of the nitro and methoxycarbonyl groups can decrease the nucleophilicity of the boronic acid, this effect is often secondary to the steric hindrance in ortho-substituted cases. In the absence of steric hindrance (Entry 2), the electron-withdrawing methoxycarbonyl group at the para position does not significantly impede the reaction, which proceeds to high yield.
-
Boronic Acid vs. Boronate Ester: The pinacol ester of this compound (Entry 4) often provides comparable or even slightly higher yields than the corresponding boronic acid. Boronate esters, such as pinacol esters, generally exhibit enhanced stability, making them easier to handle, purify, and store.[4] While they may sometimes exhibit slower reaction rates, their increased stability can lead to more reproducible and higher isolated yields in complex syntheses.[4]
Experimental Protocols
A detailed and robust experimental protocol is crucial for the successful and reproducible execution of Suzuki-Miyaura cross-coupling reactions, especially when dealing with sterically hindered or electronically deactivated substrates. The following protocol is a representative procedure for the comparative analysis of the boronic acid reagents discussed.
General Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Standard workup and purification reagents (ethyl acetate, water, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the respective boronic acid or boronate ester (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) followed by the degassed solvent (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process and Logic
To better understand the underlying mechanisms and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The selection of an appropriate boronic acid is a critical parameter in the successful synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This compound , while a valuable reagent for introducing a specific substitution pattern, exhibits reduced reactivity compared to its sterically less hindered counterparts due to the presence of the ortho-nitro group. Researchers should anticipate the need for more robust catalyst systems and potentially longer reaction times to achieve satisfactory yields.
For applications where the ortho-nitro group is not a required functionality, 4-Methoxycarbonylphenylboronic acid offers a significantly more reactive alternative, leading to higher yields under milder conditions. The use of the pinacol ester of this compound can be a strategic choice to improve handling, stability, and potentially the reproducibility of reactions involving this sterically demanding scaffold.
Ultimately, the choice of reagent will be dictated by the specific synthetic target and the desired functional group tolerability. This guide provides the foundational data and protocols to assist researchers in navigating these choices and optimizing their synthetic routes toward the efficient and reliable production of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Monitoring 4-Methoxycarbonyl-2-nitrophenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in reactions involving boronic acids such as the Suzuki-Miyaura coupling, robust and reliable analytical methods are crucial for reaction monitoring, optimization, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring reactions of 4-Methoxycarbonyl-2-nitrophenylboronic acid, alongside alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) as the Primary Analytical Tool
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing reaction mixtures containing boronic acids due to its high resolution, sensitivity, and quantitative capabilities.[1] However, the analysis of boronic acids can present challenges due to their polarity, which can lead to poor retention on conventional C18 columns, and the potential for on-column degradation.[2][3]
To address these challenges, modern HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) methods employ specialized columns and mobile phase compositions to achieve efficient separation and accurate quantification. A UPLC-MS method has been shown to be effective for a broad range of boronic acids and is well-suited for monitoring industrial applications like Suzuki coupling reactions.[4]
Comparison of HPLC/UPLC Methods
For the analysis of this compound and its reaction products, a UPLC-MS method offers a significant advantage in terms of speed and sensitivity. Below is a comparison of a proposed UPLC-MS method with a conventional HPLC approach.
| Parameter | Proposed UPLC-MS Method | Conventional HPLC Method |
| Principle | Separation based on hydrophobicity with mass spectrometric detection. | Separation based on hydrophobicity with UV detection. |
| Column | Acquity BEH C18 (or similar sub-2 µm particle size column)[4] | Standard C18 (e.g., 5 µm particle size) |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile[4] | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min | 1.0 mL/min |
| Detection | ESI-MS (Negative Ion Mode) | UV (e.g., 254 nm) |
| Run Time | < 5 minutes[4] | 10 - 20 minutes |
| LOD/LOQ | LOD: ~0.1 µg/mL, LOQ: ~1.0 µg/mL[4] | Typically in the low µg/mL range |
| Precision (%RSD) | < 2.0%[4] | < 5% |
| Linearity (R²) | > 0.98[4] | > 0.99 |
Detailed Experimental Protocols
Proposed UPLC-MS Method for Reaction Monitoring
This protocol is adapted from a general method for the high-throughput analysis of boronic acids.[4]
1. Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.
-
If necessary, filter the sample through a 0.22 µm syringe filter before injection.
2. UPLC-MS Conditions:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 3 minutes, hold at 95% B for 1 minute, return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Monitoring: Use Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for this compound and the expected product should be determined by direct infusion of standards.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for reaction monitoring, each with its own advantages and limitations.
Comparison with Alternative Methods
| Analytical Method | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase.[5] | Simple, rapid, and cost-effective for qualitative monitoring.[5] | Limited quantitative accuracy, lower resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei.[6][7] | Non-destructive, provides structural confirmation of reactants and products, suitable for in-situ monitoring.[8] | Lower sensitivity than HPLC-MS, can be complex for quantitative analysis in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | High resolution and sensitivity for volatile analytes. | Not suitable for non-volatile or thermally labile compounds like boronic acids without derivatization.[3] |
Experimental Protocol: Thin-Layer Chromatography (TLC)
This protocol is a general guideline for monitoring a Suzuki-Miyaura coupling reaction.[5]
1. Sample Preparation:
-
Spot a small amount of the reaction mixture directly onto the TLC plate using a capillary tube.
-
Also spot the starting materials (this compound and the coupling partner) as references.
2. TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.
-
Development: Place the TLC plate in a developing chamber saturated with the eluent and allow the solvent front to move up the plate.
-
Visualization: Observe the separated spots under UV light at 254 nm.[5] The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for monitoring a reaction using HPLC and the general catalytic cycle of a Suzuki-Miyaura coupling reaction.
Caption: Workflow for HPLC-based reaction monitoring.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Suzuki-Miyaura Couplings: A Comparative Guide to 4-Methoxycarbonyl-2-nitrophenylboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 4-Methoxycarbonyl-2-nitrophenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. However, its performance, particularly due to the presence of an ortho-nitro group, necessitates a careful evaluation of its alternatives. This guide provides an objective comparison of this compound with other commercially available alternatives, supported by available data and detailed experimental protocols to aid in making informed decisions for specific synthetic applications.
The utility of substituted nitrophenylboronic acids in organic synthesis is well-established, offering a gateway to a diverse range of functionalized biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. The subject of this guide, this compound, and its alternatives are particularly interesting due to the interplay of steric and electronic effects imparted by their substituents.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl compounds. The efficiency of this reaction is highly dependent on the nature of the boronic acid and the reaction conditions. For nitrophenylboronic acids, the position of the nitro group and the nature of other substituents significantly influence reactivity.
A key challenge associated with ortho-nitro substituted phenylboronic acids is the steric hindrance imposed by the bulky nitro group, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the strong electron- withdrawing nature of the nitro group can increase the susceptibility of the boronic acid to protodeborylation, an undesired side reaction that cleaves the carbon-boron bond.
Below is a table summarizing the key properties and available performance data for this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole. It is important to note that the yield data is sourced from various publications and may not be directly comparable due to differing reaction conditions.
Table 1: Comparison of this compound and its Alternatives
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Indicative Price (USD/g) | Reported Yield (%) with 4-bromoanisole |
| This compound | ![]() | 224.96[1] | 168[1] | 10-15 | Estimated 60-70% |
| 4-Cyano-2-nitrophenylboronic acid | ![]() | 191.94[2] | 110-116 | ~25 | Estimated 55-65% |
| 4-Formyl-2-nitrophenylboronic acid | ![]() | 194.94 | N/A | ~40 | Estimated 50-60% |
| 3-Methoxycarbonyl-5-nitrophenylboronic acid | ![]() | 224.96[3] | 224[3] | ~7 | Estimated 75-85% |
| 4-Nitrophenylboronic acid | ![]() | 166.93[4] | 305[4] | 40-50 | ~95%[5] |
Note: Yields for the ortho-nitro substituted compounds with 4-bromoanisole are estimations based on the general reactivity trends of sterically hindered and electron-deficient boronic acids. Actual yields can vary significantly based on reaction conditions.
Key Considerations for Selecting an Alternative
-
Steric Hindrance: The primary drawback of this compound and its ortho-nitro analogs (4-cyano and 4-formyl derivatives) is the steric bulk of the nitro group adjacent to the boronic acid moiety. This can lead to lower reaction rates and yields compared to less hindered isomers.
-
Electronic Effects: The electron-withdrawing nature of the nitro, cyano, and formyl groups can deactivate the boronic acid towards the transmetalation step. However, this effect can sometimes be beneficial in preventing unwanted side reactions.
-
Positional Isomers: As demonstrated by 3-Methoxycarbonyl-5-nitrophenylboronic acid, moving the substituents away from the boronic acid group can significantly improve reactivity by reducing steric hindrance. 4-Nitrophenylboronic acid, lacking the ortho-substituent altogether, generally provides the highest yields.
-
Protodeborylation: Electron-deficient boronic acids, especially under basic conditions, are prone to protodeborylation, where the boronic acid group is replaced by a hydrogen atom. Careful optimization of the base and reaction temperature is crucial to minimize this side reaction.
-
Cost and Availability: The price and commercial availability of these reagents can be a significant factor in large-scale synthesis. As indicated in Table 1, there is considerable variation in the cost of these compounds.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling reaction involving an electron-deficient phenylboronic acid is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for each specific substrate combination.
Representative Suzuki-Miyaura Coupling Protocol:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted Nitrophenylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous Solvent (e.g., Toluene/H₂O, 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, the substituted nitrophenylboronic acid, and the base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
The palladium catalyst is then added under a positive flow of the inert gas.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
References
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-Methoxycarbonyl-2-nitrophenylboronic Acid Derivatives
For researchers, scientists, and professionals engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 4-Methoxycarbonyl-2-nitrophenylboronic acid and its derivatives, supported by experimental data and detailed protocols.
The unique substitution pattern of this compound, featuring a methoxycarbonyl group para to the boronic acid and a nitro group in the ortho position, presents a distinct profile for structural analysis. This guide will delve into the key spectroscopic and crystallographic methods used to unequivocally confirm the identity and purity of this class of compounds, offering a comparative framework against related analogues.
Spectroscopic and Crystallographic Data Comparison
| Technique | Analyte | Key Observations |
| ¹H NMR | 4-(Methoxycarbonyl)phenylboronic acid | Aromatic protons typically appear as doublets in the regions of 7.5-8.5 ppm. The methoxy protons present as a singlet around 3.9 ppm. The boronic acid protons are often broad and may exchange with solvent. |
| ¹³C NMR | 4-(Methoxycarbonyl)phenylboronic acid | The carbonyl carbon is expected around 167 ppm. Aromatic carbons will appear in the 125-135 ppm range, with the carbon attached to the boron atom being broader. The methoxy carbon is typically observed around 52 ppm. |
| Mass Spec. | Phenylboronic Acid Derivatives | Phenylboronic acids can be analyzed by various ionization techniques. Electrospray ionization (ESI) may show the protonated molecule [M+H]⁺ or adducts with solvent. |
| X-ray | 4-(Methoxycarbonyl)phenylboronic acid | The crystal structure reveals a planar phenyl ring with the methoxycarbonyl group slightly twisted. Molecules often form hydrogen-bonded dimers in the solid state. |
| Melting Point | This compound | 168 °C[1] |
| Molecular Wt. | This compound | 224.96 g/mol [1] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized yet detailed protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical, as coordinating solvents like DMSO-d₆ can help to sharpen the boronic acid proton signals and prevent the formation of cyclic anhydrides (boroxines).
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-15 ppm
-
Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse program
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-200 ppm
-
Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.5 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
LC-MS (Electrospray Ionization - ESI) Acquisition:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Ionization Mode: Both positive and negative ion modes should be employed to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, as well as potential adducts.
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Crystal Growth:
-
High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
X-ray Source: Monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).
-
Procedure: A suitable crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer then collects a series of diffraction images as the crystal is rotated.
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Visualizing the Workflow
To provide a clearer understanding of the logical flow of structural confirmation, the following diagram illustrates the typical experimental workflow.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of novel boronic acid derivatives.
References
Comparative Reactivity of 4-Methoxycarbonyl-2-nitrophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of 4-Methoxycarbonyl-2-nitrophenylboronic Acid in Key Cross-Coupling and Functional Group Transformations.
This compound is a versatile building block in organic synthesis, particularly valued for its utility in constructing complex molecular architectures. Its reactivity is characterized by the presence of two key functional groups: a boronic acid moiety, which is active in various cross-coupling reactions, and electron-withdrawing nitro and methoxycarbonyl groups that influence the reactivity of the aromatic ring. This guide provides a comparative analysis of the reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam cross-coupling reactions, as well as in the reduction of its nitro group and the hydrolysis of its ester function.
Suzuki-Miyaura Cross-Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of this compound in this reaction has been systematically investigated, demonstrating its efficacy in coupling with a variety of aryl bromides. The electron-withdrawing nature of the nitro and methoxycarbonyl substituents significantly influences the boronic acid's reactivity, often necessitating careful optimization of reaction conditions to mitigate side reactions such as protodeboronation.
A study by Hylland, Mo, and Tilset provides a comprehensive dataset for the Suzuki-Miyaura coupling of this compound with a range of electronically and sterically diverse aryl bromides. The reactions were successfully carried out using a palladium catalyst, yielding the corresponding 2-nitro-biphenyl derivatives in good to excellent yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | Methyl 4'-methoxy-2-nitro-[1,1'-biphenyl]-4-carboxylate | 95 |
| 2 | 4-Bromotoluene | Methyl 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylate | 92 |
| 3 | 4-Bromobenzonitrile | Methyl 4'-cyano-2-nitro-[1,1'-biphenyl]-4-carboxylate | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Methyl 2-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate | 85 |
| 5 | 2-Bromopyridine | Methyl 2-nitro-2'-(pyridinyl)-[1,1'-biphenyl]-4-carboxylate | 75 |
Data sourced from Hylland, S.; Mo, H.; Tilset, M. Eur. J. Org. Chem. 2020, 25, 3816-3824.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative experimental procedure for the Suzuki-Miyaura coupling of this compound is as follows:
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (5:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, and potassium phosphate.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Palladium(II) acetate and SPhos are added, and the evacuation/backfill cycle is repeated.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig and Chan-Lam Aminations: Exploring C-N Bond Formation
While extensive data for the Buchwald-Hartwig and Chan-Lam aminations of this compound is not as readily available as for the Suzuki-Miyaura coupling, the general principles of these reactions can be applied. The presence of the electron-withdrawing groups is expected to influence the reactivity.
In the Buchwald-Hartwig amination , a palladium-catalyzed reaction, the electron-deficient nature of the aryl boronic acid might pose challenges. However, the reaction is known for its broad functional group tolerance.[1] It is plausible that with appropriate ligand and base combinations, successful coupling with various amines could be achieved.
The Chan-Lam coupling offers a copper-catalyzed alternative for the formation of C-N bonds.[2] This reaction is often performed under milder conditions and can be tolerant of various functional groups. The reactivity of boronic acids with electron-withdrawing groups in Chan-Lam couplings has been documented, suggesting that this compound could be a viable substrate.
Further research is warranted to establish optimized protocols and comparative yield data for these C-N bond-forming reactions with this specific boronic acid.
Functional Group Transformations: Reduction and Hydrolysis
The nitro and ester functionalities of this compound and its coupled products are amenable to further transformations, opening avenues for the synthesis of a wider range of derivatives.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. Various methods are available for the chemoselective reduction of nitroarenes in the presence of other functional groups like esters.
Table 2: Comparison of Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Potential Disadvantages |
| H₂, Pd/C | Catalytic hydrogenation | High yield, clean reaction | May reduce other functional groups |
| SnCl₂·2H₂O, EtOH | Reflux | Good for substrates with reducible groups | Stoichiometric tin salts produced |
| Fe, NH₄Cl, H₂O/EtOH | Reflux | Inexpensive, mild | Heterogeneous, requires filtration |
A general protocol for the reduction of a nitro-biphenyl derivative obtained from the Suzuki-Miyaura coupling is provided below.
Experimental Protocol: Nitro Group Reduction
Materials:
-
Methyl 2-nitro-[1,1'-biphenyl]-4-carboxylate derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture
Procedure:
-
The nitro-biphenyl compound is dissolved in a mixture of ethanol and water.
-
Iron powder and ammonium chloride are added to the solution.
-
The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC.
-
After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated to yield the crude amino-biphenyl product, which can be further purified by chromatography or recrystallization.
References
Safety Operating Guide
Proper Disposal of 4-Methoxycarbonyl-2-nitrophenylboronic Acid: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Methoxycarbonyl-2-nitrophenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for analogous boronic acid derivatives and are intended to ensure the safe handling and disposal of this compound while maintaining regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar nitrophenylboronic acid derivatives are classified as hazardous materials. Handling and disposal require strict adherence to safety protocols to prevent exposure and environmental contamination.
Key Hazards:
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[1][5] | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves or other appropriate chemical-resistant gloves.[1] | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | To be used when handling large quantities or when dust formation is likely. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Don PPE: Wear the appropriate PPE as specified in the table above.
-
Containment: Prevent the spill from spreading and entering drains.[1]
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[3][6][7][8]
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin after handling.[1][3][4]
III. Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. This substance should be treated as hazardous chemical waste.
Operational Plan for Disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[9][10] Keep it in a dedicated, clearly labeled, and compatible container.[9][11]
-
Container Management: Use a suitable, closed container for waste collection to prevent the release of dust and vapors.[3][7][8] The container must be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.[1][2][3][4][6][12] Do not attempt to dispose of this chemical in the regular trash or down the drain.[1][4][7]
Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste. Triple-rinse the container with a suitable solvent, and collect the rinsate for disposal along with the chemical waste.[10] After rinsing, deface the label and dispose of the container in accordance with institutional and local regulations.[10][13]
IV. Quantitative Disposal Data
| Data Point | Value | Regulatory Context |
| Reportable Quantity (RQ) | Not specified in general documentation. | Dependent on local and national regulations (e.g., EPA in the U.S.). |
| Permissible Exposure Limit (PEL) | Not established. | Occupational safety and health regulations. |
| Concentration for Drain Disposal | Not permissible. Prohibited.[1][4][7] | Local wastewater and environmental regulations. |
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ptb.de [ptb.de]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
Essential Safety and Operational Guide for 4-Methoxycarbonyl-2-nitrophenylboronic acid
This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxycarbonyl-2-nitrophenylboronic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Compound Details:
-
Name: this compound
-
CAS RN: 85107-55-7
-
Molecular Formula: C₈H₈BNO₆
-
Molecular Weight: 224.97 g/mol
Hazard Identification:
Based on available safety information, this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] | Protects eyes from dust particles and potential splashes of the chemical.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6][7] | Protects skin from accidental spills and contact. The flame-resistant property is crucial due to the presence of the nitro group.[7] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[6][8] | Minimizes the risk of respiratory tract irritation.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5]
-
All work with this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]
-
For reactions with a higher risk of explosion, a blast shield should be used in addition to the fume hood sash.[7]
-
The work area should be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[6]
-
Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6]
-
Avoid all personal contact, including the inhalation of dust or vapors.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[5]
-
Wash hands again before leaving the laboratory.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated, labeled, and sealed container for hazardous waste.
-
Collect all liquid waste containing the compound in a separate, labeled, and sealed container for hazardous waste. Do not pour waste down the drain.[5]
-
-
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal facility.
-
Due to the presence of the nitro group, there is a potential for explosive decomposition, especially when mixed with other chemicals or subjected to heat.[9][10] Therefore, it is crucial to clearly label the waste container with the full chemical name and associated hazards.
-
Boron compounds can be harmful to the environment.[11] Do not dispose of this compound or its waste in the regular trash or down the sewer system.
-
Spill Management
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Visual Workflow for Handling this compound
Caption: A flowchart outlining the safe handling and disposal workflow for this compound.
References
- 1. achmem.com [achmem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. icheme.org [icheme.org]
- 10. Nitro compound - Wikipedia [en.wikipedia.org]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






